(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride
Description
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Properties
IUPAC Name |
2,3-dihydro-1H-inden-5-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c10-11-9-5-4-7-2-1-3-8(7)6-9;/h4-6,11H,1-3,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTUDBCUGJLIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of (2,3-Dihydro-1H-inden-5-yl)hydrazine Hydrochloride
This guide provides a comprehensive technical overview of the principles and methodologies for determining the aqueous solubility of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical foundations with practical, field-proven protocols to serve as a definitive resource for pre-formulation and analytical development.
Section 1: Introduction and Physicochemical Profile
(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is a substituted hydrazine derivative. As a hydrochloride salt of a basic compound, its aqueous solubility is expected to be significantly influenced by pH. Understanding its solubility is a cornerstone of early-stage drug development, impacting everything from the reliability of in vitro assays to the feasibility of oral dosage form development. Poor solubility can be a major obstacle, leading to low bioavailability and complicating toxicity assessments.
While specific experimental solubility data for (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is not widely published, this guide will establish the framework for its determination by examining the properties of its constituent parts and outlining gold-standard measurement techniques.
1.1. Compound Structure and Properties
-
Chemical Name: (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride
-
Parent Compound: 2,3-dihydro-1H-inden-1-ylhydrazine[1]
-
Molecular Formula (Parent): C₉H₁₂N₂[1]
-
Molecular Weight (Parent): ~148.21 g/mol
-
Structure: The molecule consists of a dihydroindene core with a hydrazine group attached. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms of the hydrazine moiety.
Table 1: Estimated Physicochemical Properties
| Property | Value / Expected Characteristic | Rationale & Significance |
|---|---|---|
| pKa (Predicted) | ~7-8 | The hydrazine moiety is basic. The pKa value is critical as it dictates the pH range over which the compound transitions between its ionized (more soluble) and non-ionized (less soluble) forms. |
| LogP (Predicted) | 1.0 - 2.0 | The dihydroindene group is hydrophobic, but the hydrazine group is polar. The hydrochloride salt form will have a much lower LogD at acidic pH, favoring aqueous solubility. |
| Form | Crystalline Solid | Hydrochloride salts are typically crystalline solids, which can have significant lattice energy that must be overcome for dissolution. |
Section 2: Theoretical Framework for Solubility of Ionizable Compounds
The solubility of an ionizable compound like (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is not a single value but rather a profile that depends on the pH of the aqueous medium.
2.1. The Role of pH and the Henderson-Hasselbalch Equation
As a salt of a weak base, the compound exists in equilibrium between its ionized (protonated) form and its non-ionized (free base) form. The total solubility (Stotal) is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the soluble, ionized form.
The relationship between pH, pKa, and the ratio of these forms is described by the Henderson-Hasselbalch equation.[2][3] For a weak base, the total solubility (S) at a given pH can be expressed as:
S = S₀ (1 + 10(pKa - pH))
This equation illustrates that at pH values significantly below the pKa, the ionized form dominates, leading to higher aqueous solubility. Conversely, as the pH approaches and surpasses the pKa, the less soluble free base begins to precipitate, drastically reducing the total solubility. While this equation provides a foundational model, real-world solubility can deviate due to factors like self-association or drug-buffer interactions.[4]
2.2. Factors Influencing Solubility
Several physical and chemical factors can significantly alter the measured solubility of the compound:
-
Temperature : For most solids, solubility is an endothermic process, meaning it increases with temperature as the additional energy helps overcome the crystal lattice energy.[5][6] However, this is not universal and must be determined experimentally.
-
Common Ion Effect : Since the compound is a hydrochloride salt, its solubility can be suppressed in solutions that already contain a high concentration of chloride ions (e.g., hydrochloric acid or certain buffers).[7][8][9][10] This is a direct consequence of Le Châtelier's principle, where the addition of a product ion shifts the equilibrium toward the solid, undissolved state.[7]
-
Polymorphism : Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility experiments.
-
Co-solvents and Excipients : The addition of organic co-solvents (e.g., ethanol, propylene glycol) or formulation excipients can either increase or decrease solubility and must be evaluated on a case-by-case basis.
Section 3: Experimental Determination of Solubility
Accurate solubility determination requires robust, well-controlled experimental methods. The choice of method often depends on the stage of drug discovery, balancing throughput with accuracy.
3.1. Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method.[11] This technique measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.
Workflow Diagram: Shake-Flask Method
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol:
-
Preparation : Add an excess amount of solid (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride to a series of glass vials. The amount should be sufficient to ensure that solid material remains at the end of the experiment.
-
Solvent Addition : To each vial, add a precise volume of a buffered aqueous solution at the desired pH (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Equilibration : Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid. This is typically achieved by centrifugation followed by removal of the supernatant or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification : Accurately dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
3.2. Kinetic Solubility for High-Throughput Screening
In early drug discovery, kinetic solubility assays are often used for their high throughput.[12][13] These methods measure the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer.[12][13][14] While faster, this method can sometimes overestimate solubility due to the formation of supersaturated solutions.[15] Nephelometry, which measures light scattering from precipitated particles, is a common high-throughput technique for this purpose.[16][17]
Section 4: Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is the most common and reliable method for quantifying the concentration of dissolved compounds in solubility studies.
4.1. Principle of Operation
The method relies on two key principles:
-
Chromatographic Separation : HPLC separates the analyte of interest from any impurities or excipients based on its physicochemical interactions with the stationary phase (the column) and the mobile phase (the solvent).[18][19]
-
UV Detection : As the analyte elutes from the column, it passes through a flow cell where a UV light beam is directed through it. The compound absorbs light at specific wavelengths, and the amount of absorbance is directly proportional to its concentration, as described by the Beer-Lambert Law.[20]
Workflow Diagram: HPLC-UV Quantification
Caption: General Workflow for HPLC-UV Analysis.
4.2. Self-Validating Protocol Steps
-
Specificity : The HPLC method must demonstrate that the analyte peak is well-resolved from any potential degradants or impurities.
-
Linearity : A calibration curve must be constructed using a series of standards of known concentration. The detector response (peak area) should be linear over the expected concentration range of the samples.
-
Accuracy and Precision : The method's accuracy (closeness to the true value) and precision (reproducibility) should be established by analyzing quality control (QC) samples at multiple concentration levels.
Section 5: Data Interpretation and Application
5.1. Constructing a pH-Solubility Profile
By performing shake-flask experiments across a range of pH values (e.g., from 1 to 9), a pH-solubility profile can be generated. This profile is a critical dataset for drug development.
Table 2: Hypothetical pH-Solubility Data for (2,3-Dihydro-1H-inden-5-yl)hydrazine HCl
| pH of Buffer | Measured Solubility (µg/mL) | Dominant Species | Implications |
|---|---|---|---|
| 1.2 | > 2000 | Ionized (Protonated) | High solubility expected in the stomach. |
| 4.5 | ~1500 | Ionized (Protonated) | Good solubility in the upper small intestine. |
| 6.8 | ~250 | Mixed Ionized/Non-ionized | Solubility is decreasing as pH approaches pKa. |
| 7.4 | < 50 | Primarily Non-ionized | Low solubility in the lower intestine; may limit absorption. |
5.2. Application in Drug Development
-
Biopharmaceutics Classification System (BCS) : Solubility data is a key component of the BCS, which classifies drugs based on their solubility and permeability to predict their in vivo performance.[21][22][23][24] A drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL of aqueous media over a pH range of 1.2 to 6.8.[11][25] This classification can support biowaivers, reducing the need for in vivo bioequivalence studies.[21]
-
Formulation Development : Understanding the pH-solubility profile is essential for designing an effective oral dosage form. For a compound with low solubility at intestinal pH, formulation strategies such as salt selection, particle size reduction, or the use of solubility-enhancing excipients may be required.[26]
-
Assay Development : Knowledge of a compound's solubility limit is crucial for designing relevant and reliable in vitro biological assays, ensuring that the compound does not precipitate in the assay medium, which would lead to erroneous results.
Section 6: Conclusion
References
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PubChem. (2,3-dihydro-1h-inden-1-yl)hydrazine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9321, Hydrazine. Retrieved from [Link]
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World Health Organization. (2019). Annex 4: Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability. WHO Technical Report Series, No. 1019. Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Common-Ion Effect in Solubility Equilibria. Retrieved from [Link]
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Taylor, T. (2018). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC North America. Retrieved from [Link]
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ICH. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [Link]
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Wikipedia. (n.d.). Biopharmaceutics Classification System. Retrieved from [Link]
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Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]
- Avdeef, A., Tsinman, K., & Tsinman, O. (2018). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 15(6), 2355–2367.
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Taylor & Francis Online. (n.d.). Henderson Hasselbalch equation – Knowledge and References. Retrieved from [Link]
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Certara. (2014). What is HPLC/UV?. Retrieved from [Link]
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BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Retrieved from [Link]
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GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). Retrieved from [Link]
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News-Medical.net. (n.d.). What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
- Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., Verbić, T., Boldyreva, E., & Tsinman, O. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
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U.S. Food & Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]
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Wikipedia. (n.d.). Common-ion effect. Retrieved from [Link]
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Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]
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Spectroscopic Analysis of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques for the structural elucidation and characterization of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride. This compound, an important building block in medicinal chemistry and drug development, requires precise analytical verification to ensure its identity and purity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction
(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is a substituted indane derivative with the molecular formula C₉H₁₃ClN₂ and a molecular weight of 184.67 g/mol .[1] The structural integrity of such molecules is paramount for their intended biological activity and for meeting stringent regulatory standards. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous confirmation of its chemical structure. This guide will delve into the application of these techniques, explaining the rationale behind experimental choices and providing a framework for self-validating protocols.
Molecular Structure and Analysis Workflow
The analytical workflow is designed to provide orthogonal information, leading to a confident structural assignment.
Caption: Workflow for the spectroscopic analysis of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the carbon-hydrogen framework. For (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride, both ¹H and ¹³C NMR are essential.
A. ¹H NMR Spectroscopy: Unraveling the Proton Environment
Expertise & Experience: The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice for hydrazine salts due to its ability to dissolve polar compounds and the fact that its residual peak does not overlap with key signals.[2][3] The acidic protons of the hydrazinium ion and the ammonium group can be broad and may exchange with residual water in the solvent.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[3][4] Ensure complete dissolution, using sonication if necessary.[3]
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity.[3]
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[3][4]
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Hydrazinium Protons (-NH-NH₃⁺) | 8.0 - 10.0 | Broad Singlet | - | 4H |
| Aromatic H (H-4) | ~7.2 | d | ~8.0 | 1H |
| Aromatic H (H-6) | ~7.1 | d | ~2.0 | 1H |
| Aromatic H (H-7) | ~7.0 | dd | ~8.0, 2.0 | 1H |
| Aliphatic H (H-1, H-3) | ~2.9 | t | ~7.5 | 4H |
| Aliphatic H (H-2) | ~2.0 | quintet | ~7.5 | 2H |
Data Interpretation: The aromatic region is expected to show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The aliphatic protons of the indane core will appear as coupled multiplets, with the protons on C1 and C3 being equivalent and coupling to the C2 protons. The protons of the hydrazinium group are expected to be downfield and broad due to quadrupolar relaxation and exchange.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expertise & Experience: A proton-decoupled ¹³C NMR spectrum is standard for simplifying the spectrum to single lines for each unique carbon atom. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[5]
Experimental Protocol:
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of DMSO-d₆) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[4]
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally necessary to obtain a good signal-to-noise ratio.[4]
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (C-5) | ~148 |
| Aromatic C (C-3a, C-7a) | ~145, ~135 |
| Aromatic CH (C-4, C-6, C-7) | ~128, ~125, ~115 |
| Aliphatic CH₂ (C-1, C-3) | ~32 |
| Aliphatic CH₂ (C-2) | ~25 |
Data Interpretation: The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the hydrazine group and the fused aliphatic ring. The aliphatic carbons of the indane moiety will appear in the upfield region of the spectrum.
II. Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The hydrochloride salt form will significantly influence the position and appearance of the N-H stretching vibrations.
Experimental Protocol:
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Hydrazinium) | 3200 - 2800 (broad) | Strong |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| N-H Bend | 1600 - 1500 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
Data Interpretation: The most prominent feature will be a broad and strong absorption in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations of the hydrazinium ion. The aromatic C=C stretching bands and the aliphatic C-H stretches will also be clearly visible.
III. Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for polar and salt-like compounds, which will likely produce a prominent protonated molecular ion of the free base.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the ESI source of the mass spectrometer. Acquire the spectrum in positive ion mode.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z |
| [M+H]⁺ (of free base) | 149.11 |
| [M]⁺ (molecular ion of free base) | 148.10 |
Data Interpretation: The mass spectrum is expected to show a base peak corresponding to the protonated molecule of the free base, (2,3-Dihydro-1H-inden-5-yl)hydrazine, at an m/z of 149.11. The molecular ion of the free base at m/z 148.10 may also be observed. Fragmentation may involve the loss of ammonia or the cleavage of the indane ring.
Conclusion
The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride. The predicted data, based on the analysis of structurally related compounds and fundamental spectroscopic principles, serves as a reliable guide for the verification of this important chemical entity. The outlined protocols are designed to be self-validating, ensuring the scientific integrity of the analytical results.
References
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(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride derivatives and analogues
An In-depth Technical Guide to (2,3-Dihydro-1H-inden-5-yl)hydrazine Hydrochloride: Synthesis, Derivatization, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2,3-dihydro-1H-inden-5-yl)hydrazine hydrochloride and its analogues. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced synthetic pathways, analytical characterization, and the significant pharmacological applications of this molecular scaffold, with a particular focus on its role in the development of monoamine oxidase inhibitors.
Introduction: The Indane-Hydrazine Scaffold
The (2,3-dihydro-1H-inden-5-yl)hydrazine core, often referred to as an indane-hydrazine, represents a privileged scaffold in medicinal chemistry. Its rigid bicyclic structure, composed of a benzene ring fused to a cyclopentane ring, provides a well-defined three-dimensional orientation for substituent groups. The introduction of a hydrazine moiety (-NHNH₂) at the 5-position unlocks a wealth of synthetic possibilities and confers significant biological activity.
Hydrazine derivatives are a cornerstone in pharmaceutical development, known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The N-N linkage serves as both a key structural motif and a reactive handle for creating diverse libraries of compounds, such as hydrazones and various nitrogen-containing heterocycles.[3] The indane-hydrazine framework is particularly noteworthy for its historical and ongoing importance in the development of Monoamine Oxidase Inhibitors (MAOIs), a class of drugs primarily used for treating depression and certain neurological disorders.[4][5]
Core Synthesis: From Amine to Hydrazine
The principal route to (2,3-dihydro-1H-inden-5-yl)hydrazine hydrochloride begins with the commercially available precursor, 5-aminoindan. The transformation is a classic two-step process involving diazotization followed by reduction. The choice of reducing agent in the second step is critical and dictates the efficiency, safety, and environmental impact of the synthesis.
Step 1: Diazotization of 5-Aminoindan
The initial step converts the primary aromatic amine of 5-aminoindan into a diazonium salt. This reaction is performed in a cold, acidic medium (typically with hydrochloric acid) by the portion-wise addition of sodium nitrite.
-
Causality of Experimental Choice: The reaction temperature must be strictly maintained between 0-5 °C. Aromatic diazonium salts are notoriously unstable at higher temperatures and can decompose violently or undergo unwanted side reactions, significantly reducing the yield and purity of the desired intermediate. The acidic environment is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite, which is the active diazotizing agent.
Step 2: Reduction of the Diazonium Salt
The intermediate diazonium salt is then reduced to the corresponding hydrazine. Several reducing agents can accomplish this transformation, each with distinct advantages and disadvantages.
-
Stannous Chloride (SnCl₂) Method: This is the most traditional and widely cited method.[6][7] Stannous chloride is a powerful and effective reducing agent for this conversion. However, its use presents significant drawbacks, particularly on an industrial scale. The process generates tin-based waste products, which are costly to remediate and pose environmental concerns.[8]
-
Sodium Sulfite/Bisulfite Method: An alternative involves using sodium sulfite or bisulfite.[7][8] This method avoids the use of heavy metals but may require more stringent control over reaction conditions to achieve high yields.
-
"Green" Reduction with L-Ascorbic Acid: A more environmentally benign approach utilizes L-ascorbic acid (Vitamin C) as the reducing agent.[9] This method is advantageous as it is performed in an entirely aqueous medium and avoids heavy metal waste, aligning with the principles of green chemistry.[9]
The resulting hydrazine is typically isolated as its hydrochloride salt to improve stability and ease of handling.
Derivatization and Analogue Development
The synthetic utility of (2,3-dihydro-1H-inden-5-yl)hydrazine lies in its capacity to serve as a building block for a vast array of derivatives. The terminal -NH₂ group of the hydrazine is a potent nucleophile, readily reacting with electrophiles to form new carbon-nitrogen and nitrogen-nitrogen bonds.
-
Hydrazone Formation: The most common derivatization involves the condensation reaction with aldehydes or ketones to form hydrazones.[3][10] This reaction is typically straightforward, often acid-catalyzed, and provides a simple method to introduce diverse substituents, allowing for extensive Structure-Activity Relationship (SAR) studies.[2]
-
Heterocycle Synthesis: The hydrazone intermediates or the parent hydrazine itself can be used to construct a variety of five- and six-membered heterocyclic rings, which are prevalent in pharmacologically active compounds.[1][11] Examples include pyrazoles, thiadiazoles, and triazoles.
-
N-Alkylation/N-Acylation: The hydrazine nitrogen atoms can be directly alkylated or acylated to produce substituted hydrazine derivatives, further expanding the chemical space for drug discovery.[12]
Pharmacological Significance: Monoamine Oxidase Inhibition
The primary therapeutic relevance of indane-hydrazine analogues stems from their activity as Monoamine Oxidase Inhibitors (MAOIs).
Mechanism of Action
Monoamine oxidases (MAO) are a family of enzymes (primarily MAO-A and MAO-B) bound to the outer membrane of mitochondria.[5] Their principal function is the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the presynaptic neuron.[5] This enzymatic degradation terminates the neurotransmitter's signal.
MAO inhibitors bind to and inactivate the MAO enzyme, preventing the breakdown of these neurotransmitters.[13] This leads to an accumulation of monoamines in the presynaptic neuron and an increased concentration in the synaptic cleft, thereby enhancing neurotransmission.[5] This potentiation of monoaminergic signaling is the basis for the antidepressant and anxiolytic effects of MAOIs.
-
MAO-A vs. MAO-B: The two isoforms have different substrate specificities and tissue distributions. MAO-A preferentially metabolizes serotonin and norepinephrine and is the primary target for antidepressant MAOIs.[5] MAO-B is more specific for dopamine and is a key target for drugs used in the treatment of Parkinson's disease.[4]
-
Reversible vs. Irreversible Inhibition: Inhibitors can bind either reversibly or irreversibly (by forming a covalent bond) to the enzyme, which significantly impacts their duration of action and side-effect profile.[13]
Analytical Characterization
Rigorous analytical chemistry is essential to verify the structure, identity, and purity of the synthesized compounds. A multi-technique approach ensures a self-validating system for quality control.
| Technique | Purpose | Expected Observations for (2,3-Dihydro-1H-inden-5-yl)hydrazine HCl |
| ¹H NMR | Structural Elucidation | Signals corresponding to aromatic protons on the indane ring, aliphatic protons of the five-membered ring (typically complex multiplets), and exchangeable protons from the -NHNH₃⁺ group. |
| ¹³C NMR | Carbon Skeleton Mapping | Resonances for aromatic and aliphatic carbons. The carbon attached to the hydrazine group will show a characteristic chemical shift. |
| FT-IR | Functional Group ID | Characteristic N-H stretching vibrations for the hydrazine salt, C-H stretches for aromatic and aliphatic groups, and C=C stretches for the benzene ring. |
| Mass Spec (MS) | Molecular Weight | Determination of the molecular ion peak corresponding to the free base form, confirming the molecular weight and aiding in fragmentation analysis. |
| HPLC | Purity Assessment | A single major peak under various conditions indicates high purity. Used to quantify impurities and monitor reaction progress.[14] |
Detailed Experimental Protocols
The following protocols are provided as a guide. Researchers must adapt them based on available laboratory equipment and adhere to all institutional safety guidelines.
Protocol 1: Synthesis of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride
Materials:
-
5-Aminoindan (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) (3.0 eq)
-
Deionized Water
-
Ice Bath, Magnetic Stirrer, Round-bottom flasks, Buchner funnel
Procedure:
-
Amine Salt Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 5-aminoindan in concentrated HCl and deionized water. Cool the mixture to 0-5 °C using an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the cooled amine salt solution, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete. Self-Validation Note: A positive test with starch-iodide paper indicates a slight excess of nitrous acid, confirming the completion of diazotization.
-
Reduction: In a separate, larger flask, prepare a solution of stannous chloride dihydrate in concentrated HCl. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution via a dropping funnel. A precipitate will likely form. Maintain the temperature below 10 °C throughout the addition.
-
After addition, allow the reaction to stir for 2-3 hours, letting it slowly warm to room temperature.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product with a small amount of cold water, followed by a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
Dry the white to off-white solid product under vacuum to yield (2,3-dihydro-1H-inden-5-yl)hydrazine hydrochloride. Characterize using the analytical methods described in Section 5.
Protocol 2: General Synthesis of an Indanyl-Hydrazone Derivative
Materials:
-
(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride (1.0 eq)
-
Aldehyde or Ketone (1.0-1.1 eq)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Reflux condenser
Procedure:
-
Dissolution: Suspend (2,3-dihydro-1H-inden-5-yl)hydrazine hydrochloride in ethanol in a round-bottom flask.
-
Addition of Carbonyl: Add the selected aldehyde or ketone to the suspension.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and dry. If necessary, recrystallize from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure hydrazone derivative.
Conclusion and Future Directions
The (2,3-dihydro-1H-inden-5-yl)hydrazine hydrochloride scaffold is a validated and valuable starting point for the design of novel therapeutic agents. While its primary application has been in the field of MAOIs for neuropsychiatric disorders, the inherent versatility of the hydrazine functional group invites broader exploration. Future research should focus on:
-
Analogue Libraries: Synthesizing diverse libraries of hydrazones and heterocyclic derivatives to screen for other biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects.[3][15]
-
MAO Isoform Selectivity: Fine-tuning substituents on the indane ring and the hydrazone moiety to develop inhibitors with high selectivity for either MAO-A or MAO-B, which can lead to improved therapeutic profiles and reduced side effects.
-
Green Synthetic Methods: Further optimization of environmentally friendly synthetic protocols, moving away from heavy-metal reagents like stannous chloride for large-scale production.[9]
By leveraging a deep understanding of its synthesis and reactivity, researchers can continue to unlock the full therapeutic potential of this important chemical entity.
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An In-depth Technical Guide on the Safety and Handling of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride
Abstract: This technical guide provides a comprehensive overview of the safety protocols and handling procedures for (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document synthesizes known data for the specific compound with the extensive toxicological and safety information available for the parent hydrazine class of chemicals. The primary objective is to establish a framework for risk mitigation and ensure the safe and effective use of this compound in a laboratory setting. The guide covers hazard identification, personal protective equipment, storage, spill management, and waste disposal, emphasizing the causality behind each procedural recommendation.
Introduction and Compound Profile
(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is a substituted hydrazine derivative that serves as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. As with many hydrazine derivatives, its utility is counterbalanced by significant potential hazards that necessitate stringent safety measures.[1] While specific toxicological data for this compound is limited, the well-documented hazardous properties of hydrazine and its salts provide a strong basis for establishing conservative handling protocols.[2][3] Hydrazine and its derivatives are recognized for their high reactivity, potential carcinogenicity, and acute toxicity.[4][5] Therefore, a proactive and informed approach to safety is paramount.
This guide is structured to provide a logical progression from understanding the inherent hazards to implementing practical and effective safety protocols. It is predicated on the principle of "as low as reasonably achievable" (ALARA) for exposure and advocates for a culture of safety-conscious research.
Chemical and Physical Properties
A summary of the known properties of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is presented in Table 1. The solid form of this compound mitigates some of the risks associated with volatile liquids, but the potential for dust generation during handling remains a primary route of exposure.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃ClN₂ | |
| Molecular Weight | 184.67 g/mol | |
| Physical Form | Solid | |
| GHS Hazard Classification | Acute Toxicity 4 (Oral) | |
| Storage Class | 11 - Combustible Solids |
Hazard Identification and Risk Assessment
The primary hazards associated with (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride are extrapolated from data on hydrazine and its salts. These compounds are known to be corrosive, carcinogenic, and acutely toxic upon inhalation, ingestion, or skin contact.[2][5][6]
Toxicological Profile
-
Acute Toxicity: (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is classified as harmful if swallowed. Hydrazine and its salts are known to be toxic in contact with skin and fatal if inhaled.[6][7] Symptoms of acute exposure can include severe irritation and burns to the skin and eyes, respiratory tract irritation, and effects on the central nervous system, such as headaches, nausea, seizures, and convulsions.[2][8]
-
Carcinogenicity: Hydrazine is classified as a Group B2, probable human carcinogen by the EPA and is considered a potential occupational carcinogen by NIOSH.[9][10] It is prudent to handle all hydrazine derivatives, including (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride, as potential carcinogens.[2]
-
Skin Sensitization: Hydrazine and its derivatives can cause allergic skin reactions.[6][7]
Physical and Chemical Hazards
-
Flammability and Reactivity: While the subject compound is a solid, hydrazine itself is a flammable liquid and a dangerous fire and explosion hazard.[2] Hydrazine is highly reactive with oxidizing agents, acids, and certain metals.[2][11] It is crucial to avoid contact with incompatible materials.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls, is essential for mitigating the risks associated with handling (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride.
Engineering Controls
All work with (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride must be conducted in a certified chemical fume hood to minimize inhalation exposure.[12] The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[13]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory and should be selected based on a thorough risk assessment. The following PPE is required:
-
Hand Protection: Butyl rubber gloves are recommended for handling hydrazine and its derivatives.[14] Neoprene or nitrile gloves may also be suitable.[14] Double gloving is a recommended practice.
-
Eye and Face Protection: Chemical safety goggles and a face shield must be worn at all times.[14]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. An apron or protective suit should be considered for larger quantities or when there is a significant risk of splashing.[14]
-
Respiratory Protection: If there is a potential for dust generation that cannot be controlled by the fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for preventing accidents and exposure.
Handling
-
Pre-use: Before handling, obtain and read the Safety Data Sheet (SDS).[7][15] Ensure all necessary PPE is available and in good condition.
-
During Use: Handle as a potential carcinogen.[2] Avoid creating dust. Use only non-sparking tools.[2] Keep away from heat, sparks, and open flames.[13]
-
Post-use: Thoroughly wash hands and any exposed skin after handling.[7] Decontaminate the work area.
Storage
Store (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[6][13] It should be stored away from incompatible materials, such as oxidizing agents and strong acids.[11] The storage area should be secured and accessible only to authorized personnel.[6]
Emergency Procedures
Preparedness for emergencies is a critical component of a comprehensive safety plan.
Spills
-
Small Spills: For small spills within a fume hood, carefully clean up the material with an inert absorbent and place it in a sealed container for disposal.[12]
-
Large Spills: Evacuate the area and contact the appropriate emergency response team.[12]
Exposure
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[2][16]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[16]
Waste Disposal
All waste containing (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride must be treated as hazardous waste.[6][11]
-
Collect all waste in a clearly labeled, sealed container.
-
Dispose of the waste through an approved hazardous waste disposal program in accordance with all federal, state, and local regulations.[11][15]
Workflow and Process Visualization
The following diagram illustrates the key stages and decision points for the safe handling of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride in a research environment.
Caption: Workflow for the safe handling of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride.
Conclusion
The safe handling of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride demands a comprehensive understanding of its potential hazards, which are largely inferred from the well-established risks of the hydrazine class of compounds. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, and adhering to strict handling and disposal protocols, researchers can effectively mitigate these risks. A proactive and informed approach to safety is not merely a procedural requirement but a fundamental aspect of responsible scientific practice.
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thermal stability of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride
An In-Depth Technical Guide to the Thermal Stability of (2,3-Dihydro-1H-inden-5-yl)hydrazine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the evaluation of the , a molecule of interest in pharmaceutical development. Moving beyond rote protocol recitation, this document elucidates the scientific rationale behind each experimental choice, grounding the assessment in fundamental chemical principles and regulatory expectations. We will detail a multi-tiered strategy encompassing dynamic thermal analysis and isothermal stress testing, underpinned by the development of a robust, stability-indicating analytical method. The objective is to equip researchers, scientists, and drug development professionals with a self-validating system to thoroughly characterize the thermal behavior of this compound, ensuring safety, predicting shelf-life, and guiding formulation development.
Introduction: The Imperative of Thermal Stability
(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is a substituted hydrazine derivative, a class of compounds known for both its synthetic utility and its potential for energetic decomposition.[1] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its thermal stability is not merely a regulatory checkbox but a cornerstone of safe and effective drug development. Thermal instability can lead to loss of potency, the formation of potentially toxic degradants, and in the case of hydrazines, significant safety risks due to exothermic events and gas evolution.[2]
The hydrochloride salt form is typically employed to enhance the stability and handling properties of the parent hydrazine base. However, this does not preclude thermal degradation. Therefore, a systematic investigation is required to identify the onset temperature of decomposition, characterize the energetics of these events, understand the degradation pathways, and ultimately define safe storage and handling conditions. This guide presents a logical, field-proven workflow for achieving these critical objectives.
Theoretical Framework: Anticipating Degradation Pathways
A robust stability program begins with a theoretical assessment of the molecule's inherent liabilities. The structure of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride suggests several potential pathways for thermal degradation.
-
N-N Bond Scission: The hydrazine moiety contains a relatively weak N-N single bond, which is often the point of initial cleavage in thermal decomposition pathways.
-
Dehydrochlorination: The hydrochloride salt can dissociate upon heating, releasing hydrogen chloride gas. This acidic gas can, in turn, catalyze further degradation of the organic molecule.
-
Oxidative Degradation: The hydrazine group is susceptible to oxidation, particularly in the presence of air (oxygen) at elevated temperatures. This can lead to a complex mixture of degradation products. The rate of decomposition for hydrazine is known to be affected by the presence of oxygen.[3]
-
Ring-Based Reactions: While the indane core is relatively stable, extreme thermal stress could lead to dehydrogenation or other rearrangements.
Understanding these potential pathways is crucial as it informs the choice of analytical techniques and the design of forced degradation studies intended to produce and identify these potential degradants.
Caption: Logical flow of potential thermal degradation pathways.
Experimental Strategy: A Multi-faceted Approach
A comprehensive thermal stability assessment relies on the integration of several analytical techniques. We advocate for a two-tiered approach: initial screening with dynamic thermal methods followed by in-depth kinetic analysis via isothermal stress testing.
Tier 1: Dynamic Thermal Analysis (TGA & DSC)
This initial phase provides a rapid assessment of the compound's bulk thermal behavior, identifying critical temperature ranges for subsequent studies.
Causality Behind the Choice:
-
Thermogravimetric Analysis (TGA) is selected to quantify mass loss as a function of temperature. This directly indicates at what temperature the compound begins to decompose into volatile products.
-
Differential Scanning Calorimetry (DSC) is chosen to measure the heat flow associated with thermal transitions. It can distinguish between endothermic events (like melting) and exothermic events (like decomposition), the latter being a critical safety concern for hydrazine derivatives.[4] The choice of crucible is paramount; incompatible materials can catalyze decomposition, leading to erroneous results.[5]
Experimental Protocol: TGA
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 3-5 mg of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride into a clean, tared ceramic or platinum pan.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Thermal Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 400°C at a constant heating rate of 10°C/min.
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.
Experimental Protocol: DSC
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. Rationale: A hermetically sealed pan contains any evolved gases, preventing mass loss and allowing for the measurement of the total energy change. For safety screening of unknown energetic materials, a pinhole lid may be used to avoid dangerous pressure buildup.
-
Atmosphere: Maintain a static or slow-purging nitrogen atmosphere in the DSC cell.
-
Thermal Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to a temperature just beyond the final event observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.
-
Data Analysis: Record the heat flow versus temperature. Identify melting endotherms (Tm) and decomposition exotherms (Td), and integrate the peak areas to determine the enthalpy of these transitions (ΔH).
| Parameter | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) |
| Sample Mass | 3–5 mg | 1–3 mg |
| Heating Rate | 10 °C/min | 10 °C/min |
| Temperature Range | 30 °C to 400 °C | 30 °C to 400 °C |
| Atmosphere | Nitrogen (20–50 mL/min) | Nitrogen (static or slow purge) |
| Crucible | Ceramic or Platinum | Hermetically Sealed Aluminum |
Table 1: Typical parameters for initial thermal screening experiments.
Caption: Workflow for initial dynamic thermal analysis screening.
Tier 2: Isothermal Stress Testing (Forced Degradation)
While dynamic tests reveal at what temperature degradation occurs, isothermal studies reveal the rate of degradation under conditions relevant to storage and transport, as mandated by ICH guidelines.[6][7] This is a cornerstone of a self-validating protocol because it directly measures degradation over time, allowing for kinetic modeling.
Causality Behind the Choice: Forced degradation is performed to intentionally degrade the sample to a limited extent (typically 5-20%) to ensure that the analytical method used for quantification can effectively separate the intact drug from its degradation products.[8] This validates the "stability-indicating" nature of the method.
Experimental Protocol: Solid-State Thermal Stress Study
-
Sample Preparation: Accurately weigh a sufficient amount of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride into multiple clear glass vials (e.g., 10 mg per vial). Leave the vials open in a desiccator containing a saturated salt solution to control relative humidity (RH), or seal them if humidity effects are to be excluded.
-
Stress Conditions: Place the sets of vials into calibrated stability chambers or ovens at a minimum of two elevated temperatures (e.g., 60°C and 80°C). The temperatures are chosen based on the TGA/DSC results to be high enough to cause measurable degradation in a reasonable timeframe (e.g., 1-4 weeks) but well below the rapid decomposition temperature.
-
Time Points: At specified time intervals (e.g., T=0, 3 days, 7 days, 14 days, 28 days), remove one vial from each temperature condition.
-
Sample Analysis:
-
Allow the vial to cool to room temperature.
-
Quantitatively dissolve the contents in a suitable solvent (e.g., methanol/water) to a known concentration (e.g., 0.5 mg/mL).
-
Analyze the solution using a validated stability-indicating HPLC method (see Section 4) to determine the remaining percentage of the parent compound and the area percent of any degradation products.
-
-
Data Analysis: Plot the percentage of remaining parent compound versus time for each temperature. Use this data to determine the degradation kinetics and, via the Arrhenius equation, predict stability at long-term storage conditions.[9]
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(2,3-Dihydro-1H-inden-5-yl)hydrazine Hydrochloride: A Comprehensive Reactivity Profile
Abstract
This technical guide provides an in-depth analysis of the reactivity profile of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride, a versatile intermediate in synthetic organic chemistry. The document elucidates the core chemical properties, stability, and, most importantly, the characteristic reactions of this compound. Key transformations, including the Fischer indole synthesis, pyrazole and indazole formation, and prospective N-arylation and reductive amination reactions, are discussed in detail. The causality behind experimental choices and the mechanistic underpinnings of these reactions are explored to provide researchers, scientists, and drug development professionals with a robust understanding of this molecule's synthetic utility. This guide is intended to serve as a foundational resource for the strategic application of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride in the design and synthesis of novel chemical entities.
Introduction
(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is a substituted aryl hydrazine that has garnered interest as a building block in medicinal chemistry and materials science. Its rigid, bicyclic indane core, coupled with the reactive hydrazine moiety, offers a unique scaffold for the construction of complex heterocyclic systems. The hydrochloride salt form enhances its stability and simplifies handling and storage. This guide will systematically explore the reactivity of this compound, providing both theoretical insights and practical guidance for its application in a research and development setting.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 1184296-04-5 | |
| Molecular Formula | C₉H₁₃ClN₂ | |
| Molecular Weight | 184.67 g/mol | |
| Appearance | Solid | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Safety Profile:
(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled. Furthermore, it may cause an allergic skin reaction and is suspected of causing cancer. It is also very toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Core Reactivity Profile
The reactivity of (2,3-Dihydro-1H-inden-5-yl)hydrazine is primarily dictated by the nucleophilic nature of the hydrazine functional group. The presence of the electron-donating indane ring system enhances the nucleophilicity of the terminal nitrogen atom. The hydrochloride salt can be neutralized in situ or prior to reaction to liberate the more reactive free base.
Fischer Indole Synthesis: A Gateway to Fused Indole Scaffolds
The Fischer indole synthesis is a cornerstone reaction of aryl hydrazines, enabling the construction of the indole ring system. This reaction proceeds by the acid-catalyzed condensation of an aryl hydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a-sigmatropic rearrangement to afford the indole product.
The use of (2,3-Dihydro-1H-inden-5-yl)hydrazine in this reaction provides a direct route to indolo[5,6-a]indane derivatives, which are of interest in medicinal chemistry due to their structural similarity to biologically active alkaloids.
Conceptual Workflow: Fischer Indole Synthesis
Caption: Generalized workflow of the Fischer Indole Synthesis.
Experimental Protocol (General):
-
To a solution of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added the desired ketone or aldehyde (1.1 eq).
-
An acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) is added, and the mixture is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Solvent: The choice of solvent depends on the reactivity of the substrates and the catalyst used. Acetic acid can act as both a solvent and a catalyst.
-
Catalyst: The strength and type of acid catalyst can significantly influence the reaction rate and yield. Lewis acids are often effective for less reactive substrates.
-
Temperature: The reaction typically requires elevated temperatures to facilitate the-sigmatropic rearrangement.
Pyrazole and Indazole Synthesis: Access to Five-Membered Heterocycles
(2,3-Dihydro-1H-inden-5-yl)hydrazine is a key precursor for the synthesis of pyrazole and indazole derivatives. These heterocycles are prevalent in pharmaceuticals and agrochemicals.
3.2.1. Pyrazole Synthesis via Condensation with 1,3-Dicarbonyls
The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles. The reaction proceeds through a condensation-cyclization sequence.
Diagram: Pyrazole Synthesis
Caption: Reaction pathway for pyrazole synthesis.
3.2.2. Indazole Synthesis
Indazoles, or benzopyrazoles, can be synthesized from substituted phenylhydrazines through various cyclization strategies. For instance, reaction with ortho-formylphenylboronic acids in the presence of a copper catalyst can yield indazole derivatives. While not directly demonstrated for (2,3-Dihydro-1H-inden-5-yl)hydrazine, this methodology presents a plausible route to novel fused indazole systems.
Prospective Reactivity: N-Arylation and Reductive Amination
3.3.1. N-Arylation Reactions
The nucleophilic nitrogen atoms of the hydrazine moiety can participate in N-arylation reactions, such as the Buchwald-Hartwig amination. This would allow for the introduction of various aryl or heteroaryl substituents, further diversifying the molecular scaffold.
3.3.2. Reductive Amination
Reductive amination of aldehydes and ketones with (2,3-Dihydro-1H-inden-5-yl)hydrazine would lead to the corresponding substituted hydrazines. This reaction typically involves the formation of a hydrazone intermediate, followed by reduction with a suitable reducing agent (e.g., sodium borohydride, sodium cyanoborohydride). Biocatalytic reductive aminations using imine reductases also present a modern and efficient alternative.
Applications in Drug Discovery and Development
The heterocyclic scaffolds accessible from (2,3-Dihydro-1H-inden-5-yl)hydrazine are of significant interest in drug discovery.
-
Indole Derivatives: The indole nucleus is a privileged scaffold found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
-
Pyrazole and Indazole Derivatives: These heterocycles are key components of many marketed drugs, such as the anti-inflammatory agent celecoxib (a pyrazole) and the anti-cancer drug axitinib (an indazole).
The unique substitution pattern of (2,3-Dihydro-1H-inden-5-yl)hydrazine allows for the synthesis of novel analogs of these important drug classes, potentially leading to compounds with improved efficacy, selectivity, and pharmacokinetic properties.
Conclusion
(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is a valuable and versatile building block for organic synthesis. Its reactivity is dominated by the nucleophilic character of the hydrazine group, enabling access to a rich variety of heterocyclic structures, most notably indoles, pyrazoles, and indazoles. A comprehensive understanding of its reactivity profile, as outlined in this guide, is crucial for its effective utilization in the design and synthesis of novel molecules with potential applications in medicinal chemistry and materials science. Further exploration of its reactivity, particularly in modern catalytic transformations, is warranted and promises to unlock even greater synthetic potential.
References
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(2,3-dihydro-1h-inden-1-yl)hydrazine dihydrochloride - PubChemLite. (n.d.). Retrieved January 23, 2026, from [Link]
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1-[(4-bromophenyl)methyl]cyclopropane-1-carboxylic acid | CAS 29765-45-5. (n.d.). American Elements. Retrieved January 23, 2026, from [Link]
-
Fischer indole synthesis - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
Methodological & Application
Application Note: Quantitative Analysis of (2,3-Dihydro-1H-inden-5-yl)hydrazine by HPLC Following Pre-Column Derivatization with 2,4-Dinitrofluorobenzene
Abstract
This application note details a robust and sensitive method for the quantitative analysis of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride in pharmaceutical materials. Due to its low molecular weight, high polarity, and lack of a significant UV chromophore, direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) is challenging.[1][2][3] To overcome these limitations, a pre-column derivatization strategy was developed. The primary hydrazine functional group of the analyte is reacted with 2,4-Dinitrofluorobenzene (DNFB), also known as Sanger's reagent, to form a stable, highly chromophoric 2,4-dinitrophenyl (DNP) derivative.[4][5] This derivative is then separated and quantified using a standard reversed-phase HPLC system with UV-Vis detection. The described method offers excellent sensitivity, specificity, and reproducibility, making it suitable for quality control and stability testing in drug development.
Introduction & Rationale
(2,3-Dihydro-1H-inden-5-yl)hydrazine is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is critical for process control and ensuring the quality of the final active pharmaceutical ingredient (API). However, the physicochemical properties of this analyte present significant analytical hurdles. As a small, polar molecule, it exhibits poor retention on traditional reversed-phase columns like C18, often eluting in the solvent front.[1][2][3] Furthermore, its native structure lacks a suitable chromophore for sensitive detection at standard UV wavelengths (e.g., >220 nm), a common issue with hydrazine compounds.[6][7]
Chemical derivatization is a powerful technique used to modify an analyte to enhance its analytical properties.[8] The primary goal of derivatization in this context is to introduce a chemical moiety that:
-
Increases UV absorbance at a wavelength where potential matrix interference is minimal.[7]
-
Increases hydrophobicity , thereby improving retention and chromatographic separation on reversed-phase columns.[9]
-
Forms a stable product under the reaction and analysis conditions.[10]
2,4-Dinitrofluorobenzene (DNFB) was selected as the derivatizing agent for its well-documented and efficient reaction with primary amines and hydrazines.[4][5] The reaction, a nucleophilic aromatic substitution, proceeds readily under mild basic conditions to yield a DNP-derivative with a strong UV absorbance maximum, enabling highly sensitive detection.[5][11][12]
Experimental
Materials and Reagents
-
(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride (Reference Standard)
-
2,4-Dinitrofluorobenzene (DNFB), HPLC grade (≥99%)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Sodium Bicarbonate (NaHCO₃), analytical grade
-
Hydrochloric Acid (HCl), analytical grade
-
Deionized Water (DI H₂O), 18.2 MΩ·cm
Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1290 Infinity Series or equivalent, equipped with a binary pump, autosampler, column thermostat, and diode array detector (DAD).[7]
-
Column: Inertsil ODS-3 C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.[13]
-
Data Acquisition: OpenLab CDS or equivalent.
The optimized HPLC method parameters are summarized in Table 1.
| Parameter | Setting |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 50% B; 2-10 min: 50% to 90% B; 10-12 min: 90% B; 12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 360 nm |
Table 1: Optimized HPLC Method Parameters.
Protocols
Preparation of Solutions
-
Derivatization Reagent (10 mg/mL DNFB): Accurately weigh 100 mg of DNFB into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile. Caution: DNFB is toxic and a skin sensitizer. Handle with appropriate personal protective equipment (PPE).
-
Buffer Solution (100 mM Sodium Bicarbonate): Dissolve 0.84 g of Sodium Bicarbonate in 100 mL of DI Water.
-
Quenching Solution (1 M HCl): Carefully add 8.3 mL of concentrated HCl to approximately 50 mL of DI Water in a 100 mL volumetric flask, then dilute to volume.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with DI Water.
Preparation of Calibration Standards
Prepare a series of calibration standards by diluting the Analyte Stock Solution with DI Water. A recommended concentration range is 1 µg/mL to 100 µg/mL. These diluted standards will be subjected to the derivatization procedure below.
Derivatization Procedure
The following step-by-step protocol should be applied to all standards, samples, and a blank (using DI water instead of analyte solution).
-
Aliquot: Pipette 100 µL of the standard or sample solution into a 1.5 mL autosampler vial.
-
Add Buffer: Add 200 µL of the 100 mM Sodium Bicarbonate buffer. Vortex briefly to mix.
-
Expert Insight: A slightly alkaline pH is crucial for the reaction. It deprotonates the hydrazine hydrochloride salt, freeing the lone pair on the terminal nitrogen to act as a potent nucleophile, which is necessary to attack the electron-deficient aromatic ring of DNFB.[9]
-
-
Add Reagent: Add 500 µL of the 10 mg/mL DNFB Derivatization Reagent. Cap the vial tightly and vortex thoroughly.
-
React: Place the vial in a heating block or water bath set to 60°C for 30 minutes.
-
Expert Insight: Heating accelerates the reaction rate to ensure complete derivatization within a practical timeframe. Optimization studies may be required for different sample matrices.
-
-
Cool: Remove the vial from the heat source and allow it to cool to room temperature.
-
Quench: Add 100 µL of 1 M HCl Quenching Solution. Vortex to mix.
-
Expert Insight: Quenching the reaction by acidification is a critical step.[14] It neutralizes the basic catalyst (bicarbonate) and protonates any remaining unreacted hydrazine, rendering it non-nucleophilic. This ensures that the composition of the sample is stable from the time of preparation to injection, preventing continued reaction in the autosampler.[14]
-
-
Inject: The sample is now ready for HPLC analysis.
Diagrams and Workflows
Results and Discussion
A typical chromatogram of a derivatized standard shows a sharp, well-resolved peak for the DNP-derivative, eluting at approximately 8.5 minutes under the specified conditions. The chosen detection wavelength of 360 nm provides excellent sensitivity for the DNP-derivative while minimizing potential interference from the API or other matrix components, which typically absorb at lower wavelengths.[7]
The method should be validated according to ICH guidelines. Linearity is typically observed in the 1-100 µg/mL range with a correlation coefficient (r²) > 0.999. The Limit of Quantification (LOQ) is expected to be in the low ng/mL range, demonstrating the high sensitivity afforded by the derivatization approach.
Trustworthiness & Self-Validation: The robustness of this protocol is ensured by several key factors. The use of a quenching step provides a defined endpoint for the reaction, ensuring sample stability and analytical consistency.[14] The reaction conditions (pH, temperature, time) are based on well-established principles of nucleophilic aromatic substitution, ensuring a complete and reproducible reaction.[12] The specificity of the method is high, as DNFB reacts specifically with primary amine/hydrazine groups, and the chromatographic separation resolves the target derivative from excess reagent and other potential byproducts.
Conclusion
The pre-column derivatization method using 2,4-Dinitrofluorobenzene provides a reliable, sensitive, and specific solution for the challenging HPLC analysis of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride. By converting the analyte into a stable, strongly UV-absorbing derivative, this protocol overcomes the inherent difficulties of poor chromatographic retention and low detectability. The method is readily implementable on standard HPLC-UV systems and is suitable for routine quality control in the pharmaceutical industry.
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Derivatization - Chemistry LibreTexts. (2023). Available at: [Link]
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Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Scribd. Available at: [Link]
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Why is it necessary to quench the reaction in pre-column amino acid derivatization with OPA in HPLC. Quenching? ResearchGate. Available at: [Link]
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HPLC problems with very polar molecules. Axion Labs. Available at: [Link]
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NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry. Available at: [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
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Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of Formaldehyde in Entecavir by HPLC. International Journal of ChemTech Research. Available at: [Link]
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The reaction of 2,4-dinitrofluorobenzene with hydrazine produces a yellow orange solid X used for the identification of an organic functional group G. X and G, respectively, are. Collegedunia. Available at: [Link]
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Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. Available at: [Link]
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4-hydrazinobenzoic Acid as a Derivatizing Agent for Aldehyde Analysis by HPLC-UV and CE-DAD. PubMed. Available at: [Link]
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Unlocking the Potential of Derivatization Technology in HPLC Analysis. Welch Materials. Available at: [Link]
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Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]
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The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. Available at: [Link]
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Challenges in the Measurement of the Volume of Phases for HPLC Columns. MDPI. Available at: [Link]
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DNFB-Sanger's reagent for detection of free amino acids. G-Biosciences. Available at: [Link]
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The α-Effect in SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene with Hydrazine: Ground-State Destabilization versus Transition-State Stabilization. Semantic Scholar. Available at: [Link]
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Polar Compounds. SIELC Technologies. Available at: [Link]
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A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography–Ultraviolet/Fluorescence Detection in Human Plasma and Serum. ACS Omega. Available at: [Link]
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Hydrazine Hydrochloride – Applications, Properties, and Uses in Industry and Research. Available at: [Link]
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Hydralazine Hydrochloride. PubChem. Available at: [Link]
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Comprehensive Guide to the Analytical Quantification of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is a substituted hydrazine derivative that serves as a critical building block in pharmaceutical synthesis. As with many hydrazine-containing compounds, its accurate quantification is paramount for ensuring process control, final product quality, and safety, given the potential reactivity and genotoxicity associated with the hydrazine functional group. This guide provides a detailed exploration of three robust analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The narrative emphasizes the rationale behind methodological choices, offers step-by-step protocols, and presents validation parameters based on International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Challenge of Hydrazines
Hydrazine and its derivatives are highly reactive, polar, and often unstable compounds. These intrinsic properties present significant analytical challenges, including poor chromatographic peak shape, low volatility, and potential for degradation during analysis.[1] Consequently, direct analysis is often impractical. The most successful quantification strategies typically involve a derivatization step, where the hydrazine moiety is reacted to form a more stable, easily detectable compound. This guide details methods that leverage this principle to provide accuracy, precision, and sensitivity.
The choice of an analytical method depends on the specific requirements of the analysis, such as the need for high specificity in a complex matrix, the required level of sensitivity, or the desired sample throughput.
Figure 1: General analytical workflow for the quantification of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride.
Method 1: RP-HPLC with Pre-Column Derivatization
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for quantifying hydrazine derivatives in pharmaceutical materials due to its high specificity and sensitivity.
Principle and Rationale
Direct injection of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride onto a standard C18 column would result in poor retention and tailing peaks due to the high polarity of the hydrazine group. To overcome this, a pre-column derivatization is employed. The hydrazine is reacted with an aldehyde, such as salicylaldehyde, to form a stable, non-polar hydrazone.[2]
Causality: This resulting hydrazone possesses three key advantages:
-
Improved Chromatography: It is significantly less polar, allowing for excellent retention and sharp, symmetrical peaks on a C18 column.
-
Enhanced Sensitivity: The derivative incorporates a strong chromophore, enabling highly sensitive detection by a standard UV-Vis detector.
-
Stability: The hydrazone is more stable than the parent hydrazine, reducing the risk of degradation during the analytical run.
Detailed Protocol
A. Reagents and Materials
-
(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride reference standard
-
Salicylaldehyde (derivatizing agent)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium dihydrogen phosphate (for buffer preparation)
-
Deionized water (18.2 MΩ·cm)
-
HPLC system with UV-Vis detector
-
C18 column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)[2]
B. Preparation of Solutions
-
Mobile Phase Buffer: Dissolve 10 g of ammonium dihydrogen phosphate in 1000 mL of deionized water.[2]
-
Mobile Phase: Prepare a mixture of Buffer and Methanol in a 25:75 (v/v) ratio. Filter and degas.[2]
-
Derivatizing Reagent: Prepare a 1.0% (v/v) solution of salicylaldehyde in methanol.
-
Standard Stock Solution (approx. 100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution with methanol.
C. Derivatization and Sample Preparation
-
For Standards: Pipette 1.0 mL of each working standard solution into separate vials. Add 1.0 mL of the derivatizing reagent. Cap the vials and vortex. Allow the reaction to proceed for 30 minutes at room temperature.
-
For Test Sample: Accurately weigh ~50 mg of the test sample into a 50 mL volumetric flask.[3] Dissolve and dilute to volume with methanol. Pipette 1.0 mL of this solution into a vial, add 1.0 mL of the derivatizing reagent, and proceed as with the standards.
D. Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Ammonium Dihydrogen Phosphate Buffer : Methanol (25:75 v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 360 nm[2] |
| Run Time | ~20 minutes |
E. Data Analysis and System Suitability
-
Inject the derivatized standards and construct a calibration curve of peak area versus concentration.
-
The correlation coefficient (r²) should be ≥ 0.998.[4]
-
Inject the derivatized sample solution. Calculate the concentration using the linear regression equation from the calibration curve.
-
For system suitability, the resolution between any adjacent peaks should be >2.0, and the tailing factor for the analyte peak should be <1.5.
Method 2: GC with Derivatization
Gas Chromatography (GC) offers an alternative, highly sensitive approach, particularly for identifying volatile impurities.
Principle and Rationale
Direct GC analysis of hydrazines is challenging due to their low volatility and potential for thermal degradation in the hot injector.[1] Derivatization with a simple ketone, like acetone, converts the hydrazine into a more volatile and thermally stable azine derivative.[5]
Causality: Acetone is an ideal derivatizing agent for this purpose because it is also a common solvent, allowing it to serve a dual role. The resulting acetone azine is volatile enough for GC analysis and separates well on common nonpolar capillary columns.[5] This approach is particularly useful for detecting trace levels of hydrazine as a residual impurity.
Detailed Protocol
A. Reagents and Materials
-
(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride reference standard
-
Acetone (GC Grade, serves as solvent and derivatizing agent)[5]
-
Formic acid (as catalyst, optional)[5]
-
GC system with a Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
B. Preparation of Solutions
-
Standard Stock Solution (approx. 100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a solution of 1% water in acetone. (A small amount of water may be needed to dissolve the hydrochloride salt).[5]
-
Working Standard Solutions: Prepare calibration standards (e.g., 0.5, 1, 2, 5, 10 µg/mL) by diluting the stock solution with acetone.
C. Derivatization and Sample Preparation
-
For Standards and Sample: The derivatization occurs directly in the acetone solution. To accelerate the reaction, 10 µL of formic acid can be added per 1 mL of solution.[5] Allow the solution to stand for at least 15 minutes at room temperature before injection.
-
For Test Sample: Accurately weigh ~100 mg of the test sample into a 10 mL volumetric flask.[5] Add acetone to volume, sonicate to dissolve, and let it react as described above.
D. GC Conditions
| Parameter | Condition |
| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250°C |
| Detector | FID or NPD |
| Detector Temperature | 280°C |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | Initial 80°C for 2 min, ramp at 15°C/min to 250°C, hold for 5 min |
| Injection Volume | 1 µL (Split mode, e.g., 20:1) |
Method 3: UV-Vis Spectrophotometry with Chromogenic Reagent
This method is a simple, cost-effective, and rapid technique suitable for routine quality control where the high specificity of chromatography is not essential.
Principle and Rationale
The method is based on the reaction of the hydrazine moiety with p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium. This reaction, known as the Ehrlich reaction, forms a distinctively yellow-colored azine product.[6]
Causality: The intensity of the resulting yellow color is directly proportional to the concentration of the hydrazine present. By measuring the absorbance of this solution at its wavelength of maximum absorbance (λmax), the concentration can be determined using a calibration curve. This colorimetric approach avoids the need for expensive chromatographic equipment.[7]
Detailed Protocol
A. Reagents and Materials
-
(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride reference standard
-
p-Dimethylaminobenzaldehyde (p-DAB)
-
Hydrochloric Acid (HCl), 1M
-
Methanol
-
UV-Vis Spectrophotometer
B. Preparation of Solutions
-
Color Reagent: Dissolve 2.0 g of p-DAB in 100 mL of methanol.
-
Standard Stock Solution (approx. 50 µg/mL): Accurately weigh ~5 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 1M HCl.
-
Working Standard Solutions: Prepare a series of standards (e.g., 0.5, 1, 2.5, 5, 7.5 µg/mL) by diluting the stock solution with 1M HCl.
C. Color Development and Measurement
-
Procedure: Pipette 5.0 mL of each working standard into separate 25 mL volumetric flasks. To each flask, add 10 mL of the color reagent and dilute to the mark with 1M HCl.[7]
-
For Test Sample: Prepare a sample solution in 1M HCl at a concentration expected to fall within the calibration range. Treat 5.0 mL of this solution in the same manner as the standards.
-
Measurement: Allow the color to develop for 15 minutes. Measure the absorbance of each solution at the λmax (approximately 458 nm) against a reagent blank.[6]
D. Data Analysis
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of the sample from its absorbance using the calibration curve.
Method Selection Guide
Choosing the appropriate analytical method is a critical decision based on the specific analytical needs.
Figure 2: Decision tree for selecting the appropriate analytical method.
Table 1: Comparison of Analytical Methods
| Feature | RP-HPLC with Derivatization | GC with Derivatization | UV-Vis Spectrophotometry |
| Specificity | Very High (Separates from impurities) | High | Low (Prone to interference) |
| Sensitivity | Very High (ng/mL to low µg/mL) | Excellent (low ppm) | Moderate (µg/mL) |
| Throughput | Moderate | Moderate | High |
| Cost/Complexity | High | High | Low |
| Best For | Stability-indicating assays, quantification in complex matrices, impurity profiling. | Residual solvent analysis, trace impurity detection. | Routine QC, process checks, simple matrices. |
Method Validation According to ICH Guidelines
Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for its purpose.[8][9] The validation should demonstrate the method's specificity, linearity, range, accuracy, precision, and robustness.[10]
Table 2: Typical Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | Peak purity analysis (for HPLC); no interference from blank/placebo. |
| Linearity | Proportional relationship between signal and concentration. | Correlation coefficient (r²) ≥ 0.995 |
| Range | Concentration interval where the method is precise and accurate. | Typically 80-120% of the test concentration. |
| Accuracy | Closeness of test results to the true value. | 98.0% - 102.0% recovery for spiked samples. |
| Precision | Agreement between a series of measurements. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |
| LOD/LOQ | Lowest amount detectable/quantifiable. | LOD: S/N ratio of 3:1; LOQ: S/N ratio of 10:1. |
| Robustness | Capacity to remain unaffected by small variations in method parameters. | No significant change in results with varied flow rate, pH, temperature, etc. |
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Application Note: Leveraging (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride in Fragment-Based Drug Discovery Campaigns
Introduction: The Strategic Value of the Indane-Hydrazine Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds.[1][2][3] Unlike high-throughput screening (HTS) of large, complex molecules, FBDD screens low molecular weight compounds (~150-250 Da) to identify weak but highly efficient binders.[4] These initial "hits" serve as superior starting points for optimization, as they form high-quality interactions within a target's binding site and offer ample vectors for synthetic elaboration.
This application note details the utility and strategic application of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride (hereafter referred to as IND-HYD) as a versatile starting fragment. We will explore the rationale behind its selection, provide detailed protocols for its integration into a typical FBDD workflow, and outline strategies for its evolution into a potent lead compound.
The IND-HYD fragment combines two medicinally relevant scaffolds:
-
The Indane Nucleus: A rigid, bicyclic hydrocarbon scaffold that provides a well-defined three-dimensional shape. This rigidity reduces the entropic penalty upon binding and presents defined vectors for chemical modification. The indane scaffold is a privileged structure found in numerous approved drugs, such as the anti-inflammatory Sulindac and the antiviral Indinavir, highlighting its favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[5][6]
-
The Hydrazine Moiety: A highly versatile functional group. As a hydrochloride salt, it possesses good aqueous solubility, a critical property for screening.[7] The hydrazine group is a potent hydrogen bond donor and can act as a nucleophile or a precursor to hydrazones, enabling both non-covalent and covalent interactions with a target protein.[8][9][10] This dual potential makes it an exceptionally valuable tool for probing diverse biological targets.
Physicochemical Properties & Rationale for Use
The selection of IND-HYD aligns with the "Rule of Three," a guiding principle for fragment library design.
| Property | Value (Calculated/Approx.) | "Rule of Three" Guideline | Justification |
| Molecular Weight | 184.67 g/mol [11] | < 300 Da | Ensures access to diverse pockets and higher hit rates. |
| cLogP | ~1.5 - 2.0 | ≤ 3 | Balances solubility with sufficient lipophilicity for binding. |
| Hydrogen Bond Donors | 3 (as hydrochloride) | ≤ 3 | Provides key interaction points without excessive polarity. |
| Hydrogen Bond Acceptors | 1 | ≤ 3 | Complements the donor capacity. |
| Rotatable Bonds | 1 | ≤ 3 | Low conformational flexibility minimizes entropic loss on binding. |
Proposed FBDD Workflow for IND-HYD
The successful application of IND-HYD requires a systematic, multi-stage workflow that integrates biophysical screening, validation, structural biology, and medicinal chemistry.
Caption: High-level FBDD workflow using IND-HYD.
Experimental Protocols
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak binding affinities typical of fragments.[12][13]
Objective: To identify fragments from a library, including IND-HYD, that bind to a target protein immobilized on a sensor chip.
Materials:
-
Biacore 8K or similar high-sensitivity SPR instrument.
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Target protein (e.g., kinase, protease) at >95% purity.
-
IND-HYD and fragment library, solubilized in 100% DMSO.
-
Running buffer (e.g., HBS-EP+, pH 7.4).
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of NHS/EDC for 7 minutes.
-
Immobilize the target protein (e.g., at 20 µg/mL in 10 mM acetate buffer, pH 5.0) to achieve a density of 8,000-12,000 Response Units (RU).
-
Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration of 200 µM (final DMSO concentration ≤ 2%).
-
Inject fragments over the target and reference surfaces at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase.[14]
-
Regenerate the surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH).
-
-
Data Analysis & Hit Triage:
-
Subtract the reference channel signal from the active channel signal.
-
A fragment is considered a primary hit if it shows a stable, concentration-dependent binding signal significantly above the noise threshold (>20 RU).
-
Hits should be re-tested from fresh stock solutions to confirm activity.
-
Protocol 2: Orthogonal Screening via Saturation Transfer Difference (STD) NMR
STD-NMR is a powerful ligand-observed NMR technique that confirms direct binding in solution, eliminating artifacts from protein immobilization.[15][16]
Objective: To validate primary hits from SPR and identify which part of the fragment is in closest proximity to the protein.
Materials:
-
NMR spectrometer (≥ 500 MHz) with a cryoprobe.
-
Target protein solution (10-20 µM) in a deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl, 99.9% D₂O, pH 7.4).
-
Fragment stock solution (e.g., 10 mM in d6-DMSO).
Methodology:
-
Sample Preparation:
-
Prepare a 500 µL sample containing the target protein (e.g., 15 µM) and the fragment hit (e.g., 300 µM). The ligand should be in large excess.
-
Acquire a standard 1D ¹H NMR spectrum to ensure no degradation and to serve as a reference.
-
-
STD-NMR Experiment:
-
Set up the STD experiment (e.g., using a pre-defined pulse program like stddiffesgp).[17]
-
Define the on-resonance irradiation frequency in a region of the spectrum containing only protein signals (e.g., 0.5 to -1.0 ppm for aliphatic protons).
-
Define the off-resonance irradiation frequency in a region devoid of any protein or ligand signals (e.g., 30-40 ppm).
-
Set the saturation time to 2 seconds.[17]
-
Acquire data with a sufficient number of scans (e.g., 128 or 256) for good signal-to-noise.
-
-
Data Analysis:
-
Process the data to obtain the difference spectrum (off-resonance minus on-resonance).
-
Signals present in the difference spectrum belong to the fragment and confirm binding.
-
The relative intensity of the signals in the STD spectrum provides information on the binding epitope; protons closer to the protein receive more saturation and show stronger signals. For IND-HYD, comparing the signals from the aromatic ring versus the aliphatic ring can reveal the orientation in the binding pocket.
-
Protocol 3: Structural Characterization via X-ray Crystallography
Obtaining a high-resolution crystal structure of the protein-fragment complex is the cornerstone of structure-based drug design, providing the atomic details necessary for rational optimization.[18][19]
Objective: To determine the three-dimensional binding mode of IND-HYD within the target's active site.
Methodology:
-
Crystallization of Apo-Protein:
-
Screen for crystallization conditions of the target protein alone using sitting-drop or hanging-drop vapor diffusion methods.[20] This often involves extensive screening of pH, precipitants (e.g., PEGs, salts), and additives.
-
-
Fragment Soaking:
-
Once reproducible apo-crystals are obtained, prepare a soaking solution. Dissolve IND-HYD hydrochloride in a cryo-protectant solution compatible with the crystallization condition to a final concentration of 1-10 mM.
-
Transfer an apo-crystal into the soaking solution and incubate for a period ranging from minutes to hours. The optimal time is determined empirically.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Carefully analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) to unambiguously confirm the presence and determine the precise orientation and interactions of the IND-HYD fragment.[21]
-
Hit-to-Lead: The Elaboration of the IND-HYD Scaffold
With a confirmed, structurally characterized hit, the next phase is to grow the fragment into a more potent lead compound.[22][23] The crystal structure of the IND-HYD-protein complex is critical for this process.
Strategy: The primary strategy is fragment growing , where chemical modifications are made to the core scaffold to engage with nearby sub-pockets, forming additional favorable interactions.
Caption: Key vectors for the chemical elaboration of IND-HYD.
Vector 1 (Aromatic Ring): The crystal structure will reveal if there are unoccupied pockets adjacent to the aromatic ring. Synthesis of analogs with small substituents (e.g., fluoro, methyl, methoxy) at the 4-, 6-, or 7-positions can probe for additional van der Waals or hydrogen bonding interactions.
Vector 2 (Aliphatic Ring): The saturated five-membered ring provides a rigid 3D framework. If the structure shows this part pointing towards solvent or an unexplored region, synthetic modification here can improve properties or pick up new interactions.
Vector 3 (Hydrazine Moiety): This is often the most fruitful vector for elaboration.
-
Non-covalent Elaboration: The hydrazine can be readily condensed with a library of aldehydes or ketones to form hydrazones.[10] This strategy allows for rapid and modular exploration of adjacent binding pockets, significantly increasing affinity.
-
Covalent Targeting: If the binding site contains an electrophilic residue (e.g., an aldehyde in a cofactor, or a reactive carbonyl), the hydrazine can form a stable, covalent hydrazone bond. This can lead to compounds with very high potency and prolonged duration of action.[9]
Conclusion
(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride represents a high-value fragment for FBDD campaigns. Its combination of a rigid, drug-like indane core and a functionally versatile hydrazine group provides an excellent starting point for identifying novel binders. The protocols outlined in this note provide a robust framework for screening, validating, and structurally characterizing hits derived from this fragment. Subsequent structure-guided elaboration, particularly through hydrazone formation, offers a clear and proven path from a low-affinity fragment hit to a high-potency lead compound.
References
-
Glaser, J. et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Lepre, C. A. et al. (2013). Saturation transfer difference NMR for fragment screening. Current Protocols in Chemical Biology. Available at: [Link]
-
González-Bacerio, J. et al. (2022). A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release. ACS Omega. Available at: [Link]
-
O'Brien, J. et al. (n.d.). From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. Arrow@TU Dublin. Available at: [Link]
-
Zheng, X. et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Molecules. Available at: [Link]
-
Kirsch, P. et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. Available at: [Link]
-
Newstead, S. et al. (2007). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Protein Science. Available at: [Link]
-
ResearchGate. (2013). (PDF) Saturation Transfer Difference NMR for Fragment Screening. Available at: [Link]
-
Neumann, L. et al. (2010). SPR-based fragment screening: advantages and applications. Journal of Biomolecular Screening. Available at: [Link]
-
Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Available at: [Link]
-
Bar-Peled, L. et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. Available at: [Link]
-
Mobley, D. L. et al. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education. Available at: [Link]
-
Motsa, B. B. et al. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link]
-
Castro, A. et al. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals. Available at: [Link]
-
Ahmed, N. (2016). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates. Chemistry & Biology Interface. Available at: [Link]
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Ballone, A. et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F. Available at: [Link]
-
Zhang, X. et al. (2025). Discovery of indane and naphthalene derivatives as USP7 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Creative Biostructure. (n.d.). Fragment-to-Lead. Available at: [Link]
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Kumar, D. et al. (2020). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Pharmaceuticals. Available at: [Link]
-
PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Available at: [Link]
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Rupp, B. (2021). A beginner's guide to macromolecular crystallization. The Biochemist. Available at: [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Available at: [Link]
-
Meseck, G. et al. (2021). Hit and Lead Discovery with Explorative RL and Fragment-based Molecule Generation. NeurIPS. Available at: [Link]
-
Jubilant Biosys. (n.d.). Fragment Screening & Fragment-Based Drug Design. Available at: [Link]
-
Lie, M. A. et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences. Available at: [Link]
-
Ahmed, N. (2016). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review. Semantic Scholar. Available at: [Link]
-
O'Brien, J. et al. (2023). Design, synthesis and biological evaluation of a novel bioactive indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with potential anticancer activity. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Read, J. A. et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
van Gunsteren, W. F. et al. (2019). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Frontiers in Molecular Biosciences. Available at: [Link]
-
Chen, Y. et al. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]
-
Giannetti, A. (2024). Webinar: Massively Parallel SPR Based Fragment Screening on Ligand Arrays. YouTube. Available at: [Link]
-
University of Maryland. (n.d.). Saturation Transfer Difference (STD) - NMR experiment procedure. Available at: [Link]
-
PubChem. (n.d.). Hydralazine Hydrochloride. Available at: [Link]
-
Erlanson, D. A. (2025). Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. Journal of Medicinal Chemistry. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride. Here, we address common challenges and frequently asked questions to ensure the successful isolation of a high-purity product, a critical step for reliable downstream applications.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section is designed to help you diagnose and resolve issues that may arise during the purification of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | 1. The chosen solvent system is too good a solvent for the product, even at low temperatures.2. The product is not fully precipitating out of the solution.3. The crude material has a very low purity to begin with. | 1. Solvent System Optimization: If using a single solvent, try adding an anti-solvent to decrease the solubility of your product upon cooling. For instance, if your compound is soluble in methanol, try adding a less polar solvent like ethyl acetate or diethyl ether to induce precipitation.2. Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product to initiate crystallization.3. Pre-purification: Consider an initial purification step, such as an acid-base wash, to remove significant impurities before recrystallization. |
| Oily Product Instead of Crystals | 1. Presence of impurities that are depressing the melting point.2. The cooling process is too rapid, preventing crystal lattice formation. | 1. Wash the Crude Product: Before recrystallization, wash the crude solid with a solvent in which the desired product is sparingly soluble but the oily impurities are soluble (e.g., cold diethyl ether or hexanes).2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Avoid placing the hot flask directly into a cold environment. |
| Colored Impurities in Final Product | 1. Residual starting materials or by-products from the synthesis.2. Oxidation of the hydrazine moiety. | 1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use with caution as it can also adsorb some of your product.2. Inert Atmosphere: If oxidation is suspected, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). Hydrazines can be sensitive to air oxidation.[1] |
| Incomplete Dissolution in Recrystallization Solvent | 1. Insufficient solvent volume.2. Presence of insoluble impurities. | 1. Incremental Solvent Addition: Add the recrystallization solvent in small portions to the crude material while heating until complete dissolution is achieved.2. Hot Filtration: If insoluble material remains after adding a reasonable amount of hot solvent, perform a hot filtration to remove these impurities before allowing the solution to cool. |
| Product Fails Purity Analysis (e.g., by HPLC) | 1. Co-precipitation of a closely related impurity.2. The chosen recrystallization solvent does not effectively separate the impurity. | 1. Multiple Recrystallizations: A second recrystallization from the same or a different solvent system may be necessary to achieve the desired purity.2. Alternative Purification Method: If recrystallization is ineffective, consider other purification techniques such as column chromatography on silica gel. The hydrochloride salt may require a polar eluent system. |
Experimental Workflow: Recrystallization of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride
The following diagram outlines a typical workflow for the purification of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride via recrystallization.
Caption: Recrystallization workflow for (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride.
Detailed Recrystallization Protocol
This protocol provides a starting point for the purification of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride. The optimal solvent system and volumes should be determined empirically for each batch of crude material.
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but have low solubility when cold. Common choices for hydrochloride salts include ethanol, isopropanol, methanol, or mixtures with water.
-
Dissolution: Place the crude (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer). Continue to add small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and swirl the flask. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove insoluble materials that would otherwise contaminate the final product.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the precipitate.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a crystalline solid.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride?
A1: Impurities can originate from the starting materials or be by-products of the synthesis. If the synthesis involves the diazotization of an aniline precursor followed by reduction, potential impurities could include unreacted starting materials, diazonium salts, and by-products from the reduction step.[2] The synthesis of phenylhydrazines can sometimes lead to the formation of bituminous by-products if the reaction conditions, such as pH, are not well-controlled.[3]
Q2: My compound is a hydrochloride salt. How does this affect the choice of purification technique?
A2: The hydrochloride salt form generally increases the polarity and water solubility of the compound compared to the free base.[1] This makes it more amenable to recrystallization from polar solvents like alcohols or aqueous alcohol mixtures. For chromatographic purification, the salt's polarity means it will have a strong interaction with silica gel, often requiring polar mobile phases (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of acid or amine modifier) for elution.
Q3: How can I assess the purity of my final product?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of hydrazine derivatives and other pharmaceutical compounds.[4][5][6][7] A reversed-phase HPLC method with UV detection is typically suitable. Purity is determined by the area percentage of the main product peak. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the standard method.
Q4: Can I use an acid-base extraction to purify my crude product?
A4: While an acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds, it might be less straightforward for a hydrazine hydrochloride salt. To do this, you would first need to neutralize the hydrochloride salt with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to generate the free hydrazine base. The free base could then be extracted into an organic solvent (like ethyl acetate or dichloromethane), washed, and then re-acidified with HCl to precipitate the pure hydrochloride salt. This can be an effective purification strategy, especially for removing non-basic impurities.
Q5: What safety precautions should I take when working with hydrazine derivatives?
A5: Hydrazine and its derivatives should be handled with care as they can be toxic.[8] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For specific handling information, always consult the Safety Data Sheet (SDS) for the compound.
References
-
BHARAT ALUMINIUM COMPANY LTD. Purity of Hydrazine Hydrate. Scribd. Available at: [Link].
- Reddy, G.V.S., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Journal of Drug Delivery & Therapeutics, 8(6-s):125-134.
-
Mojzych, M. (2005). Synthesis of N-Isopropylidene-N'-(3-Methyl-1-Phenyl-1H-Pyrazolo[4,3-e][4][8][9]Triazin-5-yl)-Hydrazine and N-Benzylidene-N'. Molbank, M413.
- Process for purification of phenylhydrazine. Google Patents.
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. ResearchGate. Available at: [Link].
- Manufacture of hydrazine dihydrohalides. Google Patents.
-
Physical and Chemical Properties of Hydrazines. National Center for Biotechnology Information. Available at: [Link].
-
NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry. Available at: [Link].
-
Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. ResearchGate. Available at: [Link].
-
Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. National Center for Biotechnology Information. Available at: [Link].
-
THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Defense Technical Information Center. Available at: [Link].
- Synthesis method of benserazide hydrochloride. Google Patents.
-
One-step Synthesis to an Insensitive Explosive: N,N'-bis((1H-tetrazol-5-yl)methyl)nitramide (BTMNA). ResearchGate. Available at: [Link].
-
Sulfonylhydrazides via substitution of sulfonyl chlorides using hydrazine hydrate. Organic Chemistry Portal. Available at: [Link].
- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted. Google Patents.
-
(2,3-dihydro-1h-inden-1-yl)hydrazine dihydrochloride. PubChem. Available at: [Link].
-
2,3-dihydro-1H-inden-2-ylhydrazine;hydrochloride. Angene Chemical. Available at: [Link].
- A kind of purification method of hydroxyethyl hydrazine nitrate crude product. Google Patents.
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stability issues with (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride solutions
Welcome to the dedicated technical support guide for (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities associated with the stability of this valuable synthetic intermediate. Our goal is to provide not just protocols, but a foundational understanding of the molecule's behavior in solution, enabling you to anticipate and mitigate common experimental challenges.
Section 1: Core Concepts - Understanding the Instability of Arylhydrazine Salts
Arylhydrazine hydrochlorides are fundamentally reactive compounds, a characteristic that makes them useful in synthesis but also prone to degradation. The stability of your (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride solutions is primarily governed by two key chemical processes: oxidation and hydrolysis .
1.1 Why is my hydrazine solution turning yellow/brown? The Mechanism of Oxidation.
The most common issue reported is the discoloration of solutions, which is a classic indicator of oxidation. The hydrazine moiety is a strong reducing agent and is highly susceptible to oxidation, especially by atmospheric oxygen.[1] This process is often catalyzed by trace metal ions and accelerated by light and elevated pH.
The oxidation proceeds through a radical mechanism, forming a highly unstable diazene intermediate, which then loses nitrogen gas to generate an aryl radical.[2][3] This radical can then participate in various side reactions, leading to colored polymeric byproducts and a loss of desired reactivity.
Caption: Primary oxidative degradation pathway of arylhydrazines.
1.2 Why is my reaction failing even if the solution is colorless? The Impact of Hydrolysis.
While less visually obvious than oxidation, hydrolysis can also significantly impact the integrity of your reagent. As a salt of a weak base (the hydrazine) and a strong acid (HCl), the compound exists in equilibrium in aqueous solution. Studies on analogous compounds, such as hydralazine hydrochloride, demonstrate that these molecules are susceptible to hydrolysis, particularly at non-optimal pH values.[4]
The stability of hydralazine hydrochloride is maximal around pH 3.5.[4] At higher pH, the free base form of the hydrazine is more prevalent. This free base is not only more susceptible to oxidation but can also be attacked by water or hydroxide ions, leading to cleavage of the C-N bond and formation of inactive byproducts. Conversely, in very strong acid, other degradation pathways can be initiated.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered in the laboratory.
Q1: My freshly prepared solution of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride turned yellow/pink/brown within minutes to hours. What happened and can I still use it?
-
Answer: This is a clear sign of oxidation. The primary causes are exposure to air, inappropriate solvent choice, or contamination.
-
Causality: The free hydrazine base is rapidly oxidized by dissolved oxygen. Using a basic solvent or even neutral water (pH 7) can deprotonate the hydrochloride salt, accelerating this process. Trace metal contaminants in your solvent or on your glassware can also act as potent catalysts.
-
Troubleshooting Workflow:
-
Assess Severity: A pale yellow tinge may indicate minor oxidation, and the solution might be usable for less sensitive, rapid reactions. However, for quantitative applications or sensitive downstream steps, it is compromised. A pink, red, or brown color indicates significant degradation, and the solution should be discarded.
-
Review Preparation Protocol: Did you use a de-gassed solvent? Was the solvent from a freshly opened bottle? Was your glassware scrupulously clean (acid-washed if necessary)?
-
Prepare Fresh: Always prepare solutions of this reagent fresh for use. Do not store stock solutions for extended periods unless validated.
-
-
Caption: Troubleshooting workflow for discolored solutions.
Q2: I dissolved the solid in my reaction solvent, but my reaction (e.g., Fischer indole synthesis) is sluggish or incomplete. I suspect the reagent has degraded. How can I be sure?
-
Answer: This indicates a loss of potency, which can occur even without significant color change, often due to hydrolysis or subtle oxidation.
-
Causality: If the reaction medium is aqueous and not pH-controlled, or if it contains nucleophiles that can react with the hydrazine, the reagent can degrade in situ. The hydrochloride salt form is generally more stable, but in certain solvents or with basic additives, it will convert to the more reactive free base.
-
Troubleshooting Steps:
-
Confirm Solid Integrity: Before preparing a new solution, check the solid material. Has it changed color or consistency in storage? It should be a white to off-white crystalline solid.
-
Perform a Quick QC Test: A simple derivatization can confirm activity. Mix a small aliquot of your solution with a test aldehyde (like benzaldehyde) in an appropriate solvent. The rapid formation of the corresponding hydrazone (often a crystalline precipitate or detectable by TLC/LC-MS) confirms the presence of active hydrazine.
-
Re-evaluate Reaction Conditions: Arylhydrazine hydrochlorides often require specific conditions for optimal performance. For instance, some Fischer indole syntheses work best with the free base, which is generated in situ, while others proceed under acidic catalysis.[5] Ensure your protocol is appropriate for the hydrochloride salt.
-
-
Q3: I see a precipitate forming in my stock solution over time. What is it?
-
Answer: This could be the compound crashing out due to temperature changes or solvent evaporation, or it could be an insoluble degradation product.
-
Causality: If the solution was prepared near its saturation limit, a drop in temperature can cause crystallization. However, insoluble polymeric materials formed during oxidation can also precipitate.[6]
-
Troubleshooting Steps:
-
Gently Warm the Solution: If the precipitate redissolves upon slight warming, it is likely the starting material. The solution can be used, but it indicates the concentration is too high for stable storage at that temperature.
-
Check for Discoloration: If the precipitate is colored or the supernatant is discolored, it is likely a degradation product. The solution should be discarded.
-
Filter and Re-test: If the precipitate does not redissolve and the solution is colorless, you can try filtering it and re-testing the activity of the filtrate using the QC test described in Q2. However, the concentration will no longer be accurate. Preparing a fresh solution is the most reliable course of action.
-
-
Section 3: Protocols & Best Practices
Proactive measures are the best way to ensure reproducible results.
3.1 Recommended Solvents and Storage Conditions
The choice of solvent is critical and depends on the intended application.
| Solvent System | Recommended Use | Preparation Notes | Storage Stability (General Guideline) |
| Aqueous Acidic Buffer | Reactions in water; stock solutions for dilution. | Use deionized, degassed water. Buffer to pH 3.0-4.5 with a non-nucleophilic buffer (e.g., citrate). Avoid phosphate buffers, which can catalyze hydrolysis.[4] | 1-3 days at 2-8°C, protected from light. Discard if color develops. |
| Anhydrous Alcohols (MeOH, EtOH) | Common choice for organic reactions. | Use anhydrous grade solvent from a freshly opened bottle or dried over molecular sieves. Degas with argon or nitrogen for 15-20 minutes prior to use. | Prepare fresh. Use within a few hours. Do not store. |
| Anhydrous Ethers (THF, Dioxane) | Alternative for specific syntheses. | Must be anhydrous and free of peroxides. Peroxides will rapidly oxidize the hydrazine. Degas with an inert gas. | Prepare fresh. NEVER STORE. |
| Anhydrous Acetonitrile (MeCN) | HPLC analysis, some reactions. | Use HPLC-grade or anhydrous grade. Degas thoroughly. | Prepare fresh daily for analytical standards. |
3.2 Step-by-Step Protocol: Preparation of a Standardized Aqueous Stock Solution
This protocol is designed to maximize stability for short-term storage.
-
Prepare the Buffer: Create a 0.1 M citrate buffer and adjust the pH to 3.5 using citric acid or sodium citrate. Degas the buffer by sparging with argon for at least 30 minutes.
-
Weigh the Reagent: In a clean, dry vial, accurately weigh the required amount of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride. Work quickly to minimize exposure to atmospheric moisture.
-
Dissolution: Add the degassed, pH 3.5 citrate buffer to the vial to achieve the desired concentration.
-
Inert Atmosphere: Briefly flush the headspace of the vial with argon or nitrogen before sealing tightly.
-
Storage: Wrap the vial in aluminum foil to protect from light and store at 2-8°C.
-
Validation: Mark the preparation date clearly. The solution should be visually inspected for color change before each use and discarded after 3 days or at the first sign of degradation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidative radical arylation of anilines with arylhydrazines and dioxygen from air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
avoiding dimer formation with (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride
Welcome to the technical support center for (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the prevention of unwanted dimer formation. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the successful application of this reagent in your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
Q1: What is (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride and what are its primary applications?
(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is an aryl hydrazine salt. Aryl hydrazines are crucial building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocycles like indoles (via Fischer indole synthesis), pyrazoles, and pyridazines, which are common scaffolds in pharmaceuticals.[1] The hydrochloride salt form enhances the compound's stability and simplifies handling compared to the free base.
Q2: How should I properly store and handle (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride?
As with many aryl hydrazines, this compound can be sensitive to air and light. The primary degradation pathway of concern is oxidation.[2][3] To ensure its integrity, it should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed, amber glass vial, and kept in a cool, dark, and dry place. When handling the solid, it is advisable to work quickly and, for sensitive reactions, to handle it within a glovebox.
Q3: Do I need to convert the hydrochloride salt to the free base before my reaction?
This is highly dependent on your specific reaction conditions.
-
For reactions requiring the neutral hydrazine nucleophile (e.g., Fischer indole synthesis): Yes, the free base must be generated in situ. This is typically achieved by adding a suitable base to the reaction mixture to neutralize the HCl salt. The choice of base is critical and should be compatible with your other reagents.
-
For reactions performed under acidic conditions: The salt form can often be used directly.
It is important to note that the free base is significantly more susceptible to oxidative degradation and dimerization than the protonated salt form. Therefore, it is best to generate the free base in the presence of your reaction partner rather than isolating it.
II. Understanding and Preventing Dimer Formation
Dimerization is a common side reaction for many aryl hydrazines, leading to reduced yield of the desired product and complications in purification. While the exact dimer of (2,3-Dihydro-1H-inden-5-yl)hydrazine is not extensively reported, we can infer its likely structure and formation mechanism from the known reactivity of similar compounds.
Hypothesized Dimer Formation Pathway: Oxidative Coupling
The most probable pathway for dimerization is the oxidative coupling of two hydrazine molecules. This can be initiated by atmospheric oxygen, trace metal impurities, or other oxidizing agents present in the reaction mixture. The reaction likely proceeds through a radical mechanism to form a tetrazene or a hydrazo dimer, which may undergo further transformations.[3][4]
Caption: Hypothesized oxidative dimerization pathway for (2,3-Dihydro-1H-inden-5-yl)hydrazine.
III. Troubleshooting Guide: Dimer Formation
This section addresses specific issues you might encounter related to dimer formation and provides actionable solutions.
Q4: My reaction yield is low, and I'm observing a significant amount of a high molecular weight byproduct in my LC-MS/TLC analysis. Could this be a dimer?
Likely Cause: Yes, this is a classic sign of dimer formation. The presence of a byproduct with a mass corresponding to approximately double that of your starting hydrazine (minus two to four hydrogens, depending on the dimer structure) is a strong indicator. This is often exacerbated by one or more of the following factors:
-
Presence of Oxygen: Your reaction is not being performed under sufficiently inert conditions.
-
Trace Metal Contamination: Metal ions, particularly copper and iron, can catalytically accelerate the oxidation of hydrazines.[3]
-
Elevated Temperatures: Higher temperatures can increase the rate of oxidation.
-
Incorrect pH: The free base form of the hydrazine is more prone to oxidation. If the base is added too early or in a large excess without the presence of the reaction partner, dimerization can be favored.[5]
Solutions:
-
Ensure an Inert Atmosphere:
-
Degas your solvents thoroughly before use (e.g., by sparging with argon or nitrogen for 20-30 minutes, or by several freeze-pump-thaw cycles).
-
Assemble your reaction glassware under a positive pressure of an inert gas. Use Schlenk line techniques for highly sensitive reactions.
-
-
Control of Reaction Parameters:
-
The following table summarizes key parameters to control:
-
| Parameter | Recommended Action | Rationale |
| Atmosphere | Use a robust inert atmosphere (N₂ or Ar). | Minimizes exposure to O₂, a primary oxidant.[3] |
| Solvent | Degas all solvents prior to use. | Removes dissolved oxygen. |
| Temperature | Maintain the lowest effective reaction temperature. | Reduces the rate of oxidative side reactions. |
| Order of Addition | Add the base last, or concurrently with the other reactant. | Minimizes the time the reactive free base is present alone. |
| pH Control | Use the minimum required amount of base. | The free base is more susceptible to oxidation than the salt.[5] |
| Metal Contamination | Use high-purity reagents and acid-washed glassware. | Traces of metals like Cu²⁺ and Fe³⁺ can catalyze oxidation.[3] |
-
Consider Using an Antioxidant:
Q5: I need to generate the free base for my reaction. What is the best way to do this while avoiding dimerization?
Recommended Protocol: In Situ Free-Basing
This protocol is designed for a generic reaction, such as a hydrazone formation or Fischer indole synthesis.
-
Setup: In a flame-dried flask under a positive pressure of argon, dissolve your carbonyl compound (or other electrophile) and (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride (1.0 - 1.2 equivalents) in your chosen degassed solvent.
-
Cooling (Optional but Recommended): Cool the mixture to 0 °C in an ice bath. This can help to control the exotherm of the neutralization and slow down potential side reactions.
-
Base Addition: Slowly add your chosen base (e.g., triethylamine, sodium acetate, or a mild inorganic base like NaHCO₃) dropwise to the stirred solution. The amount of base should be stoichiometric to the hydrazine hydrochloride (typically 1.0 - 1.1 equivalents).
-
Reaction: Allow the reaction to proceed as per your established protocol. Monitor the reaction by TLC or LC-MS to check for the consumption of starting material and the formation of your desired product versus the dimer.
Causality: By having the electrophile already present in the flask when the nucleophilic free base is generated, you create a scenario where the desired bimolecular reaction is kinetically favored over the undesired dimerization.
Q6: How can I detect and characterize the dimer if it forms?
Analytical Techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. You will be looking for a peak with a mass-to-charge ratio (m/z) corresponding to the dimer. For example, if the molecular weight of the free base is X, the dimer could have a mass of roughly 2X-2 (for a hydrazo dimer) or 2X-4 (for a tetrazene).[8]
-
TLC (Thin-Layer Chromatography): The dimer will likely have a different polarity compared to your starting material and product. It is often less polar than the highly polar hydrazine salt.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: If you can isolate the dimer, ¹H and ¹³C NMR will be definitive for structure elucidation. You would expect to see a doubling of the signals from the indanyl moiety, although in a symmetrical dimer, these may be equivalent.
IV. Workflow for Troubleshooting Dimer Formation
Caption: A step-by-step workflow for troubleshooting and mitigating dimer formation.
V. References
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
García-Pérez, A., et al. (2024). Manganese–Iron-Supported Biomass-Derived Carbon Catalyst for Efficient Hydrazine Oxidation. MDPI.
-
Wikipedia. (n.d.). Hydrazines. Retrieved from [Link]
-
Rashid, U. J., et al. (2012). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC.
-
Organic Chemistry Portal. (n.d.). Hydrazine. Retrieved from [Link]
-
Wakabayashi, T., et al. (1995). Role of free radicals in the mechanism of the hydrazine-induced formation of megamitochondria. PubMed.
-
Jasril, et al. (2021). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. Journal of Molecular Structure.
-
LibreTexts Chemistry. (n.d.). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
Stahl, W. R., et al. (2022). Hydrazines as Substrates and Inhibitors of the Archaeal Ammonia Oxidation Pathway. PMC.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines. Retrieved from [Link]
-
Park, J.-Y., et al. (2006). The effect of pH on sonochemical degradation of hydrazine. ResearchGate.
-
Google Patents. (n.d.). Process for the purification of aqueous hydrazine hydrate solutions. Retrieved from
-
Sławiński, J., et al. (2017). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. PMC.
-
Google Patents. (n.d.). Preparation of hydrazine derivatives. Retrieved from
-
Buchwald, S. L., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie.
-
Buchwald, S. L., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. PubMed Central.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]
-
DTIC. (n.d.). The chemical and biochemical degradation of hydrazine. Retrieved from [Link]
-
An, Z., et al. (2013). Hydrazine as a Nucleophile and Antioxidant for Fast Aminolysis of RAFT Polymers in Air. Macromolecules.
-
ResearchGate. (n.d.). Reaction mechanism of the formation of hydrazine into acidic medium. Retrieved from [Link]
-
DTIC. (n.d.). The lower aliphatic derivatives of hydrazine. Retrieved from [Link]
-
Google Patents. (n.d.). Manufacture of hydrazine dihydrohalides. Retrieved from
-
Jana, S., et al. (2019). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. ACS Omega.
-
ResearchGate. (n.d.). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]
-
NASA Tech Briefs. (2010). Three Methods of Detection of Hydrazines. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Graphite-Catalyzed Electro-Oxidation of Hydrazine Derivatives Using Sodium Chloride under Green and Sustainable Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydralazine Inhibits Rapid Acrolein-Induced Protein Oligomerization: Role of Aldehyde Scavenging and Adduct Trapping in Cross-Link Blocking and Cytoprotection. Retrieved from [Link]
-
DTIC. (n.d.). Oxidation of Hydrazine in Aqueous Solutions. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Pd-Catalyzed Dehydrogenative Arylation of Aryl Hydrazines to Access Non-Symmetric Azobenzenes, Including Tetra-Ortho Derivative. Retrieved from [Link]
-
Sławiński, J., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC.
-
Kaushik, N. K., et al. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
-
Google Patents. (n.d.). The method that derivatization HPLC methods determine hydrazine hydrate. Retrieved from
-
ACS Publications. (n.d.). Iron-Mediated Hydrazine Reduction and the Formation of Iron-Arylimide Heterocubanes. Retrieved from [Link]
-
ChemicalForce. (2022). Anhydrous Hydrazine: A Powerful but Extremely Dangerous High-Energy Rocket Fuel. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2022). Radical coupling reactions of hydrazines via photochemical and electrochemical strategies. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). Retrieved from [Link]
-
Google Patents. (n.d.). Synthesis method of benserazide hydrochloride. Retrieved from
-
PubMed. (n.d.). Hydrazide derivatives produce active oxygen species as hydrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). One-step Synthesis to an Insensitive Explosive: N,N'-bis((1H-tetrazol-5-yl)methyl)nitramide (BTMNA). Retrieved from [Link]
-
Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts. Retrieved from
Sources
- 1. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance | MDPI [mdpi.com]
- 2. Hydrazines - Wikipedia [en.wikipedia.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies [pharmacia.pensoft.net]
- 7. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Managing Impurities in (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride Reactions
Welcome to the Technical Support Center for (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of managing impurities during the synthesis and handling of this important pharmaceutical intermediate. This guide provides in-depth troubleshooting advice, detailed analytical protocols, and a comprehensive understanding of impurity formation and control.
I. Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride, and what are the expected key impurities?
A1: The most common and industrially scalable synthesis of aryl hydrazines involves a two-step process starting from the corresponding aniline.[1] For (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride, the synthesis originates from 5-aminoindan.
The process involves:
-
Diazotization: 5-aminoindan is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) to form a diazonium salt.[2]
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this step include stannous chloride (SnCl₂) or sodium sulfite.
Expected Key Impurities:
-
Unreacted 5-aminoindan: Incomplete diazotization will result in the starting material carrying through to the final product.
-
5-chloroindan: A common side product of the Sandmeyer reaction, where the diazonium group is replaced by a chloride ion from the hydrochloric acid used.[3]
-
5-hydroxyindan (Indan-5-ol): Formed by the reaction of the diazonium salt with water.
-
Azoxy and Azo compounds: Over-oxidation or side reactions during the reduction step can lead to the formation of colored azo and azoxy dimers.
-
Inorganic Salts: Residual inorganic salts from the reagents used (e.g., NaCl, SnCl₄) may be present.
Q2: My final product of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is discolored (yellow to brown). What is the likely cause?
A2: Discoloration in hydrazine compounds is often indicative of oxidation. Hydrazines are susceptible to air oxidation, which can be accelerated by the presence of trace metal ions.[4] The colored impurities are typically azo and azoxy compounds formed from the coupling of the hydrazine with its oxidation products. Ensure reactions and work-ups are performed under an inert atmosphere (e.g., nitrogen or argon) and that all glassware is scrupulously clean to minimize metal contamination.
Q3: I am observing poor yield during the synthesis. What are the potential reasons?
A3: Low yields can stem from several factors in the diazotization-reduction sequence:
-
Decomposition of the diazonium salt: Diazonium salts are often unstable at elevated temperatures. It is crucial to maintain low temperatures (typically 0-5 °C) during the diazotization step.[2]
-
Side reactions of the diazonium salt: As mentioned in A1, the formation of phenolic and halogenated byproducts consumes the diazonium intermediate, reducing the yield of the desired hydrazine.
-
Over-reduction: Harsh reduction conditions can lead to the cleavage of the N-N bond, resulting in the formation of 5-aminoindan and ammonia.
-
Loss during work-up and isolation: (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride has some water solubility. Excessive washing with water or use of highly polar solvents during extraction can lead to product loss.
Q4: How can I effectively remove inorganic salt impurities from my final product?
A4: Inorganic salts can typically be removed by recrystallization from a suitable solvent system. A common approach for hydrazine hydrochlorides is to dissolve the crude product in a minimal amount of a hot polar solvent (like ethanol or methanol) and then precipitate the purified product by adding a less polar co-solvent (such as isopropanol, ethyl acetate, or diethyl ether) upon cooling. The inorganic salts will remain in the more polar mother liquor. Alternatively, a wash of the crude solid with a solvent in which the desired product is sparingly soluble but the inorganic salts are more soluble can be effective.
II. Troubleshooting Guides
Guide 1: Unexpected Peaks in HPLC Analysis
This guide will help you identify and address the presence of unexpected peaks in your HPLC chromatogram.
Workflow for Troubleshooting Unexpected HPLC Peaks:
Caption: Workflow for identifying and addressing unexpected HPLC peaks.
Step-by-Step Troubleshooting:
-
Retention Time Comparison:
-
Action: Inject standards of your starting material (5-aminoindan) and any known or suspected impurities (e.g., 5-chloroindan, 5-hydroxyindan).
-
Rationale: Co-elution with a known standard is a strong indicator of the impurity's identity.
-
-
LC-MS Analysis:
-
Action: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: LC-MS provides the molecular weight of the unknown impurity, which is a critical piece of information for its identification. High-resolution mass spectrometry (HRMS) can provide the elemental composition.[5]
-
-
Mass Spectral Interpretation:
-
Action: Analyze the mass spectrum of the unknown peak. Look for the molecular ion peak ([M+H]⁺ in positive ion mode) and any characteristic fragmentation patterns.
-
Rationale: The molecular weight can help you deduce the molecular formula and propose a structure. For example, a peak with a mass corresponding to the dimer of your product might indicate an azo or azoxy impurity.
-
-
Synthesis of Suspected Impurity:
-
Action: If a plausible structure is proposed, synthesize a small amount of the suspected impurity.
-
Rationale: Comparing the retention time and mass spectrum of the synthesized compound with the unknown impurity provides definitive identification.
-
-
Develop Remediation Strategy:
-
Action: Once the impurity is identified, you can devise a strategy to control it. This may involve:
-
Purification: Develop a recrystallization or chromatographic method to remove the impurity.
-
Process Optimization: Modify the reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) to minimize the formation of the impurity.
-
-
Guide 2: Product Instability and Degradation
This guide addresses issues related to the degradation of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride during storage or in solution.
Potential Degradation Pathways and Mitigation:
Caption: Potential degradation pathways and mitigation strategies.
Troubleshooting Steps:
-
Assess Storage Conditions:
-
Action: Review how the material is being stored. Is it exposed to air, light, or moisture?
-
Rationale: Hydrazine derivatives can be sensitive to these conditions. Oxidation is a primary degradation pathway for hydrazines, often catalyzed by metal ions and leading to colored byproducts.[4] Hydrolysis of the hydrochloride salt can also occur in the presence of moisture.
-
-
Forced Degradation Study (Stress Testing):
-
Action: To understand the degradation profile, perform a forced degradation study. Expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.[6]
-
Rationale: This will help identify the major degradation products and the conditions under which the compound is least stable. This information is crucial for developing a stability-indicating analytical method.
-
-
Implement Proper Handling and Storage:
-
Action:
-
Store the solid material in a tightly sealed container under an inert atmosphere (nitrogen or argon).
-
Store at reduced temperatures (e.g., in a refrigerator or freezer).
-
Protect from light by using amber vials or storing in the dark.
-
For solutions, prepare them fresh and use them promptly. If storage is necessary, purge the solvent with an inert gas and store at low temperatures.
-
-
Rationale: These measures will minimize exposure to oxygen, moisture, and energy sources that can promote degradation.
-
III. Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This method is a starting point and may require optimization for your specific system and impurity profile.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Diluent | 50:50 Acetonitrile:Water |
Rationale for Method Parameters:
-
A C18 column is a good general-purpose column for the separation of moderately polar compounds like aryl hydrazines.
-
The gradient elution allows for the separation of impurities with a wide range of polarities.
-
Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape for the basic hydrazine compound.
-
Dual wavelength detection can help in distinguishing between impurities that may have different chromophores.
Protocol 2: Recrystallization for Purification
This protocol provides a general procedure for purifying crude (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride.
Step-by-Step Procedure:
-
Solvent Selection:
-
Begin by performing a solvent screen to identify a suitable recrystallization solvent or solvent system. The ideal solvent should dissolve the crude product when hot but have low solubility when cold. Common solvents to screen include ethanol, methanol, isopropanol, and mixtures with less polar co-solvents like ethyl acetate or toluene.
-
-
Dissolution:
-
Place the crude (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride in a clean Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent to the flask with stirring until the solid is completely dissolved. Avoid using an excessive amount of solvent as this will reduce the recovery yield.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Caution: Do not add charcoal to a boiling solution as it can cause bumping.
-
Hot filter the solution through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
IV. References
-
(2,3-Dihydro-1H-indol-5-ylmethyl)amine. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents. (n.d.). Retrieved January 23, 2026, from
-
Synthesis of process related Dapsone impurities : Selective diazotization of aromatic di-amine. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]
-
(PDF) DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents. (n.d.). Retrieved January 23, 2026, from
-
Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM-LC MS/MS, NMR and FTIR technique. (2013). ResearchGate. Retrieved January 23, 2026, from [Link]
-
(PDF) Decompostion of Hydrazine in Aqueous Solutions - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts. (2003). ResearchGate. Retrieved January 23, 2026, from [Link]
-
usafa-tr-97-01 al/oe-1997-0050 the chemical and biochemical degradation of hydrazine - DTIC. (1997). Retrieved January 23, 2026, from [Link]
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Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM - SciSpace. (2013). Retrieved January 23, 2026, from [Link]
-
NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (2022). RASĀYAN Journal of Chemistry. Retrieved January 23, 2026, from [Link]
-
US2978296A - Manufacture of hydrazine dihydrohalides - Google Patents. (n.d.). Retrieved January 23, 2026, from
-
The chemical and biochemical degradation of hydrazine - Semantic Scholar. (1997). Retrieved January 23, 2026, from [Link]
-
Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. (2018). Journal of Drug Delivery and Therapeutics. Retrieved January 23, 2026, from [Link]
-
A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. (2014). Journal of Analytical Science and Technology. Retrieved January 23, 2026, from [Link]
-
US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents. (n.d.). Retrieved January 23, 2026, from
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
US4352941A - Process for purification of phenylhydrazine - Google Patents. (n.d.). Retrieved January 23, 2026, from
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
-
POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW Hydrazine and 1,1-dimethylhydrazine are industrial chemicals that enter the environ. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 23, 2026, from [Link]
-
-
Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD - Scribd. (n.d.). Retrieved January 23, 2026, from [Link]
-
Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling - YouTube. (2016). Retrieved January 23, 2026, from [Link]
-
A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. (2022). PubMed. Retrieved January 23, 2026, from [Link]
-
(PDF) Synthesis of N-Isopropylidene-N'-(3-Methyl-1-Phenyl-1H-Pyrazolo[4,3-e][7][8][9]Triazin-5-yl)-Hydrazine and N-Benzylidene-N' - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]'
-
(2,3-dihydro-1h-inden-1-yl)hydrazine dihydrochloride - PubChemLite. (n.d.). Retrieved January 23, 2026, from [Link]
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Technical Support Center: Alternative Work-up Procedures for (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride and its downstream reactions. The work-up phase of any chemical synthesis is critical for obtaining a pure product in high yield. This is particularly true for reactions involving hydrazine derivatives, which can present unique challenges during purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will explore both standard and alternative work-up procedures, explaining the rationale behind each step to empower you to make informed decisions in your experimental work.
I. Understanding the Challenges: Why Work-ups for Hydrazine Reactions Can Be Tricky
(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is a versatile reagent, frequently employed in the synthesis of indole derivatives via the Fischer indole synthesis, as well as in the formation of other heterocyclic systems.[1][2][3][4] The presence of the polar hydrazine hydrochloride group and the indane scaffold can lead to several challenges during the work-up process:
-
Solubility Issues: The hydrochloride salt is typically water-soluble, while the resulting product may have varying polarity, leading to difficulties in extraction.
-
Emulsion Formation: The amphiphilic nature of some reaction intermediates or byproducts can lead to the formation of stable emulsions during liquid-liquid extractions, making phase separation challenging.
-
Side Reactions: Unreacted hydrazine can participate in side reactions, such as the formation of azines with carbonyl compounds, complicating the purification process.
-
Product Lability: The desired product may be sensitive to pH changes or prolonged exposure to heat, requiring carefully controlled work-up conditions.
This guide will equip you with the knowledge to anticipate and overcome these challenges.
II. Standard Work-up Procedure: A Step-by-Step Guide
A typical work-up for a reaction involving (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride, such as a Fischer indole synthesis, often involves neutralization of the hydrochloride salt, followed by extraction of the desired product.
Experimental Protocol: Standard Liquid-Liquid Extraction
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature or 0 °C in an ice bath to minimize side reactions.
-
Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize the hydrochloric acid and any acid catalyst used in the reaction. Monitor the pH of the aqueous phase with pH paper or a pH meter until it is neutral or slightly basic (pH 7-8). Caution: Addition of base may cause gas evolution (CO₂); ensure adequate venting.
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction. Common choices include ethyl acetate, dichloromethane (DCM), or diethyl ether. The choice of solvent will depend on the polarity of your product.
-
Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting section.
-
Drain the organic layer. If DCM is used, this will be the bottom layer. For most other common organic solvents, it will be the top layer.
-
Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.
-
-
Washing the Combined Organic Layers:
-
Combine all the organic extracts in the separatory funnel.
-
Wash the combined organic layers with brine (a saturated aqueous solution of NaCl). This helps to remove any remaining water and break up emulsions.
-
Separate the layers and discard the aqueous brine layer.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can then be purified by techniques such as column chromatography, recrystallization, or distillation, depending on its properties.
-
Visual Workflow: Standard Work-up
Caption: A typical workflow for a standard liquid-liquid extraction work-up.
III. Alternative Work-up Procedures
In many cases, the standard work-up procedure may not be optimal. Below are several alternative strategies that can be employed to address specific challenges.
A. Alternative 1: Solid-Supported Liquid-Liquid Extraction (SLE)
This technique is particularly useful for reactions that are prone to emulsion formation or when dealing with small-scale reactions.
Rationale: SLE avoids the vigorous shaking of two immiscible phases, thereby preventing the formation of emulsions. The aqueous layer is adsorbed onto a solid support (e.g., diatomaceous earth), and the organic solvent is passed through this support to elute the product.
Experimental Protocol:
-
Quench and Dilute: Neutralize the reaction mixture as in the standard procedure. If the reaction was run in a high-boiling polar solvent like DMF or DMSO, it is crucial to dilute the mixture with a large volume of water.[5]
-
Adsorb: Load the aqueous mixture onto a pre-packed SLE cartridge or a column packed with diatomaceous earth. Allow the mixture to adsorb for 5-15 minutes.
-
Elute: Pass the organic extraction solvent through the cartridge or column. The organic solvent will dissolve the product and elute it from the solid support, leaving the aqueous phase and water-soluble impurities behind.
-
Concentrate: Collect the eluate and concentrate it under reduced pressure to obtain the crude product.
B. Alternative 2: Recrystallization from a Biphasic System
For products that are crystalline and have significantly different solubilities in two immiscible solvents at different temperatures, this can be a highly effective purification method that combines extraction and purification into a single step.
Rationale: This method takes advantage of the product's solubility profile to selectively crystallize it out of a complex mixture, leaving impurities behind in either the organic or aqueous phase.
Experimental Protocol:
-
Solvent Selection: Identify a solvent system where your product is soluble at elevated temperatures but poorly soluble at room temperature or below. Also, identify an immiscible solvent in which your impurities are highly soluble.
-
Dissolution: After quenching the reaction, add the chosen organic solvent and heat the mixture to dissolve the product.
-
Separation and Crystallization: Transfer the hot mixture to a heated separatory funnel and separate the layers. Allow the organic layer to cool slowly to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them.
C. Alternative 3: Scavenger Resins for Excess Hydrazine Removal
If excess (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is a concern and is difficult to remove by other means, scavenger resins can be an elegant solution.[6]
Rationale: Scavenger resins are functionalized polymers that react with and bind to specific types of molecules, in this case, unreacted hydrazine. The resin-bound hydrazine can then be easily removed by filtration.
Experimental Protocol:
-
Initial Work-up: Perform a standard aqueous work-up to remove the bulk of water-soluble components.
-
Resin Treatment: Dissolve the crude product in a suitable solvent and add the scavenger resin (e.g., a resin with aldehyde or isocyanate functional groups).
-
Stirring: Stir the mixture at room temperature for a few hours to allow the resin to react with the excess hydrazine.
-
Filtration: Filter off the resin. The filtrate will contain the desired product, free from the unreacted hydrazine.
-
Concentration: Concentrate the filtrate to obtain the purified product.
Visual Workflow: Alternative Work-ups
Caption: Workflows for Solid-Supported Liquid-Liquid Extraction and Scavenger Resin Purification.
IV. Troubleshooting Guide & FAQs
Q1: I'm observing a persistent emulsion during my liquid-liquid extraction. What should I do?
Answer: Emulsion formation is a common issue. Here are several strategies to resolve it:
-
Add Brine: Introduce a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or diatomaceous earth. This can physically disrupt the emulsion.
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
-
Change the Solvent: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion. For example, if you are using ethyl acetate, adding some diethyl ether might help.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can lead to phase separation.
Q2: My product is highly polar and I have low recovery from the extraction. How can I improve this?
Answer: Low recovery of polar products is a frequent challenge.[7] Consider these approaches:
-
Increase the Number of Extractions: Instead of three extractions with a large volume of solvent, perform five to seven extractions with smaller volumes.
-
"Salting Out": Before extraction, saturate the aqueous layer with a salt like sodium chloride or ammonium sulfate. This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.
-
Use a More Polar Extraction Solvent: Solvents like n-butanol are more polar and can be effective for extracting highly polar compounds that are not sufficiently soluble in ethyl acetate or DCM. However, n-butanol is also partially miscible with water, which can complicate the work-up.
-
Continuous Liquid-Liquid Extraction: For very polar and water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary for efficient recovery.
-
Solid-Phase Extraction (SPE): Use a reversed-phase (e.g., C18) SPE cartridge. Load the aqueous reaction mixture onto the cartridge, wash with water to remove salts and highly polar impurities, and then elute your product with a more organic solvent like methanol or acetonitrile.
Q3: I see multiple spots on my TLC after the work-up, and I suspect side reactions. What are the likely culprits and how can I avoid them?
Answer: With hydrazine reactions, several side products are possible.[1]
-
Azine Formation: This is a common side reaction where the hydrazine reacts with two equivalents of a carbonyl compound. To minimize this, use a slight excess of the hydrazine starting material and ensure that the carbonyl compound is added slowly to the reaction mixture.
-
Incomplete Reaction: If you see starting material on your TLC, the reaction may not have gone to completion. Consider increasing the reaction time or temperature.
-
Degradation: Your product may be unstable under the work-up conditions. If you suspect this, use a milder base for neutralization (e.g., sodium bicarbonate instead of sodium hydroxide) and avoid excessive heat during concentration.
-
Oxidation: Hydrazines can be susceptible to air oxidation. Performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can help to prevent this.
Q4: How can I be sure that all the hydrazine has been removed from my final product?
Answer: Residual hydrazine can be toxic and may interfere with subsequent reactions or biological assays.
-
NMR Spectroscopy: Proton NMR can often detect the presence of residual hydrazine, although the signals may be broad.
-
LC-MS: This is a highly sensitive technique that can detect trace amounts of unreacted hydrazine or its derivatives.
-
Colorimetric Tests: There are specific colorimetric tests for hydrazine that can be used to confirm its absence. For example, a reaction with p-dimethylaminobenzaldehyde produces a colored product.[8]
-
Thorough Purification: If you have any doubts, repeat the purification step. For example, re-chromatographing the product or performing a second recrystallization can help to ensure its purity.
V. Comparative Table of Work-up Procedures
| Procedure | Pros | Cons | Best Suited For |
| Standard Liquid-Liquid Extraction | - Scalable- Widely applicable- Inexpensive | - Prone to emulsion formation- Can be time-consuming- Less efficient for highly polar products | - Routine reactions with good phase separation.- Large-scale synthesis. |
| Solid-Supported Liquid-Liquid Extraction (SLE) | - Avoids emulsions- Fast and efficient for small scale- Amenable to automation | - Limited capacity (less suitable for very large scale)- Cost of pre-packed cartridges | - Reactions that are known to form emulsions.- High-throughput screening and parallel synthesis. |
| Recrystallization from a Biphasic System | - Combines extraction and purification- Can yield very pure product | - Product must be crystalline- Requires careful solvent selection | - Crystalline products with suitable solubility profiles. |
| Scavenger Resins | - Highly selective for removing specific impurities- Simple filtration-based removal | - Cost of resins- May require optimization of reaction time with the resin | - Removing excess reagents, particularly in the final purification steps of sensitive compounds. |
VI. Conclusion
The successful isolation and purification of products from reactions involving (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is a critical determinant of the overall success of the synthesis. By understanding the potential challenges and having a repertoire of work-up procedures at your disposal, you can significantly improve your yields and the purity of your final compounds. This guide provides a starting point for developing robust and efficient work-up protocols for your specific applications. Always remember to consider the specific properties of your target molecule when selecting a work-up strategy.
VII. References
-
ResearchGate. (n.d.). One-step Synthesis to an Insensitive Explosive: N,N'-bis((1H-tetrazol-5-yl)methyl)nitramide (BTMNA) | Request PDF. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine. Retrieved from
-
Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]
-
MDPI. (2022). Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. Molecules, 27(19), 6296. Retrieved from [Link]
-
Wiley Online Library. (2014). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determin. Angewandte Chemie International Edition, 53(48), 13244-13248. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. Retrieved from [Link]
-
MDPI. (2020). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 25(24), 5961. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). hydrazine hydrate - Organic Syntheses Procedure. Retrieved from [Link]
-
Eburon Organics. (n.d.). Indane Derivatives. Retrieved from [Link]
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
-
MDPI. (2005). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Molecules, 10(5), 492-504. Retrieved from [Link]
-
OSHA. (n.d.). HYDRAZINE Method no.: ID-208. Retrieved from [Link]
-
ResearchGate. (2014, May 13). How can we isolate highly polar compounds (organic) from an aqueous extract of shillajit? Retrieved from [Link]
-
ACS Publications. (2019). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 23(10), 2136-2146. Retrieved from [Link]
-
RSC Publishing. (2020). Synergizing hydrazine co-crystals with hydrazine salt of TNAE: a novel strategy for developing highly insensitive explosives. Dalton Transactions, 49(12), 3745-3751. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
YouTube. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial. Epistemeo. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of Aryl Hydrazines via CuI/BMPO Catalyzed Cross-Coupling of Aryl Halides with Hydrazine Hydrate in Water | Request PDF. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2017). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 8(10), 1014-1019. Retrieved from [Link]
-
YouTube. (2022, July 16). Ninja technique to purify organic compounds- synthetic chemist must watch it. Retrieved from [Link]
-
Reddit. (2023, April 13). Hydrazine hydrate removal by column chromatography. r/OrganicChemistry. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2016). Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects. Molecules, 21(12), 1673. Retrieved from [Link]
-
ResearchGate. (n.d.). (Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl) - ResearchGate. Retrieved from [Link]
-
ResearchGate. (2021, January 4). Fischer Indole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indane synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
YouTube. (2019, April 3). Fischer indole synthesis. Chemistry lover. Retrieved from [Link]
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Validation & Comparative
biological activity of compounds derived from (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride
A Comparative Guide to the Biological Activity of Indenyl Hydrazine and Hydrazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Editorial Note: The initial aim of this guide was to provide a comparative analysis of the biological activities of compounds derived specifically from (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride. However, a comprehensive review of the current scientific literature reveals a notable scarcity of published research on derivatives of this particular precursor. Therefore, to provide a valuable and data-supported resource, this guide has been broadened to encompass the biological activities of the wider class of indenyl hydrazine and hydrazone derivatives. The principles, experimental designs, and structure-activity relationship discussions presented herein are directly applicable to the investigation of derivatives from (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride, should a researcher choose to explore this novel chemical space.
Introduction: The Therapeutic Potential of the Indenyl-Hydrazone Scaffold
The hydrazone moiety (-NHN=CH-) is a versatile and privileged structural motif in medicinal chemistry, known to impart a wide range of biological activities to small molecules.[1] When coupled with a rigid, lipophilic indane scaffold, the resulting indenyl hydrazone derivatives present a compelling chemical space for the development of novel therapeutic agents. The indane ring system can be strategically functionalized to modulate pharmacokinetic properties and to orient the pharmacophoric hydrazone element for optimal target engagement.
This guide provides a comparative overview of the reported biological activities of indenyl hydrazine and hydrazone derivatives, with a focus on anticancer, anticonvulsant, and antimicrobial applications. We will delve into the underlying structure-activity relationships (SAR), present exemplary experimental protocols, and offer a forward-looking perspective on the therapeutic potential of this compound class.
Synthesis of Indenyl Hydrazone Derivatives: A General Workflow
The synthesis of indenyl hydrazones typically follows a straightforward condensation reaction between an indanone or a related precursor and a hydrazine derivative.[2] The reaction of 5-Bromo-indan-1-one with hydrazine hydrate, for example, yields (5-Bromo-indan-1-ylidene)-hydrazine, which can then be further derivatized.[2]
Below is a generalized synthetic workflow:
Caption: General synthetic scheme for indenyl hydrazone derivatives.
Comparative Biological Activities of Indenyl Hydrazone Derivatives
Anticancer Activity
Recent studies have highlighted the potential of indenyl-based compounds as anticancer agents.[2][3] A series of indenyl-thiazole and indenyl-formazan derivatives, synthesized from a 5-bromo-indan precursor, were evaluated for their cytotoxic effects against colon (COLO205) and stomach (SNU-16) cancer cell lines.[2][3]
Key Findings:
-
Several derivatives exhibited potent anticancer activity, with some compounds demonstrating greater efficacy than the reference drug, cisplatin, against the COLO205 cell line.[2][3]
-
One derivative, in particular, showed higher activity than both reference drugs against the SNU-16 cell line.[2][3]
-
Molecular docking studies suggest that these compounds may exert their effects by binding to the active sites of key proteins involved in cancer progression.[2][3]
Table 1: Exemplary Anticancer Activity Data for Indenyl Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference Drug (IC50 µM) |
| Indenyl-Thiazole 6c | COLO205 | More potent than Cisplatin | Cisplatin |
| Indenyl-Thiazole 6d | COLO205 | More potent than Cisplatin | Cisplatin |
| Indenyl-Formazan 10a | COLO205 | More potent than Cisplatin | Cisplatin |
| Indenyl-Formazan 10d | SNU-16 | More potent than reference drugs | Doxorubicin, Cisplatin |
Note: This table is a qualitative representation based on the findings in the cited literature. Specific IC50 values were not provided in the abstract.
Anticonvulsant Activity
The hydrazone moiety is a well-established pharmacophore in the design of anticonvulsant agents.[4] While specific studies on indenyl hydrazones for anticonvulsant activity are limited, the broader class of hydrazone-containing compounds has shown significant promise in preclinical models.[4] The mechanism of action is often attributed to the modulation of ion channels or enhancement of GABAergic neurotransmission.[5]
The lipophilic nature of the indane scaffold could potentially enhance blood-brain barrier penetration, a critical attribute for centrally acting drugs. This makes the indenyl hydrazone scaffold an attractive starting point for novel anticonvulsant drug discovery.
Antimicrobial Activity
Hydrazone derivatives have been extensively investigated for their antimicrobial properties against a wide range of bacterial and fungal pathogens.[6] The antimicrobial activity is often associated with the ability of the hydrazone linkage to chelate metal ions essential for microbial growth or to interfere with key enzymatic pathways.
A study on fluorinated chalcone derivatives of 2,3-dihydro-1H-inden-1-one demonstrated their potential as antibacterial and antifungal agents.[7] This suggests that the indane core can be a suitable scaffold for the development of novel antimicrobial compounds.
Experimental Protocols: A Guide for the Researcher
General Synthesis of an Indenyl Hydrazone
This protocol provides a general procedure for the synthesis of an indenyl hydrazone derivative from an indanone precursor.
Materials:
-
Indanone derivative (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (1.1 eq)
-
Aromatic or heterocyclic aldehyde/ketone (1.0 eq)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
Synthesis of the Indenyl Hydrazine Intermediate:
-
Dissolve the indanone derivative in ethanol in a round-bottom flask.
-
Add hydrazine hydrate and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The intermediate product may precipitate out of solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
-
Synthesis of the Final Indenyl Hydrazone:
-
Dissolve the crude indenyl hydrazine intermediate in ethanol.
-
Add the desired aldehyde or ketone.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture. The product will often precipitate and can be collected by filtration.
-
Wash the solid product with cold ethanol and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Workflow:
Caption: A stepwise workflow for the MTT assay to determine anticancer activity.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of indenyl hydrazone derivatives can be fine-tuned by modifying three key structural components:
-
The Indane Ring: Substitution on the aromatic portion of the indane ring can influence lipophilicity, metabolic stability, and interactions with the target protein.
-
The Hydrazone Linker: The electronic properties of the hydrazone can be modulated by substitution on the nitrogen atoms.
-
The Terminal Aromatic/Heterocyclic Ring: This part of the molecule often plays a crucial role in target recognition and binding affinity.
Future research in this area should focus on:
-
Systematic SAR studies: Synthesizing and testing a library of derivatives with diverse substitutions on all three components to build a robust SAR model.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent compounds.
-
Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
Conclusion
While the direct derivatization of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride remains an underexplored area of research, the broader class of indenyl hydrazine and hydrazone derivatives has demonstrated significant potential as a source of novel therapeutic agents, particularly in the fields of oncology, neurology, and infectious diseases. The synthetic accessibility and tunable nature of this scaffold make it an attractive platform for medicinal chemists. It is our hope that this guide will serve as a valuable resource and a catalyst for further investigation into the promising biological activities of this compound class.
References
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- Dimmock, J. R., Vashishtha, S. C., & Stables, J. P. (2000). Anticonvulsant properties of various acetylhydrazones, oxamoylhydrazones and semicarbazones. European journal of medicinal chemistry, 35(2), 241-248.
- Kocyigit-Kaymakcioglu, B., Oruc-Emre, E. E., Unsalan, S., Tabanca, N., Khan, S. I., Wedge, D. E., & Rollas, S. (2012). Synthesis and biological activity of hydrazide-hydrazones and their corresponding 3-acetyl-2, 5-disubstituted-2, 3-dihydro-1, 3, 4-oxadiazoles. Molecules, 17(10), 11658-11672.
- Asiri, A. M., & Khan, S. A. (2012). Antimicrobial and computational investigation of two 2, 3-dihydro-1H-inden-1-one derived fluorinated chalcone motifs. Journal of Saudi Chemical Society, 16(4), 441-447.
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- Alfaifi, G. H., Farghaly, T. A., & Abdellattif, M. H. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/molinspiration properties. PloS one, 18(3), e0274459.
- Jamkhandi, C. M., & Disouza, J. I. (2021). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2, 4-dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology, 14(1), 1-5.
- Hussien, N. A., Hussien, H. Y., & Abdulrahman, S. H. (2023). Predictive biological activity of newly synthesized hydrazone compounds derived from indomethacin. Journal of Wildlife and Biodiversity, 7(4), 1-13.
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- McCarthy, C., Guilbaud, C., El-Mashed, S., & Meegan, M. J. (2020). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 25(11), 2530.
- Al-Ghorbani, M., & Al-Salahi, R. (2024).
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A Comparative Guide to Purity Assessment of (2,3-Dihydro-1H-inden-5-yl)hydrazine Hydrochloride: Titration vs. Chromatographic and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and quality of the final drug product. (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Therefore, robust and reliable analytical methods for assessing its purity are critical. This guide provides an in-depth comparison of the classical titrimetric method with modern chromatographic and spectroscopic techniques for the purity determination of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride.
The Enduring Relevance of Titration in the Chromatographic Era
While sophisticated techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for identifying and quantifying impurities, titration remains a powerful and often preferred method for the primary assay of a pure substance. Its enduring appeal lies in its stoichiometric precision, cost-effectiveness, and the direct measurement of the analyte's chemical reactivity, offering a distinct analytical perspective from separation-based methods.
This guide will delve into the practical application and comparative performance of iodometric titration against alternative methods, providing the necessary experimental details and data to make informed decisions in a research and development or quality control setting.
Iodometric Titration: A Stoichiometric Approach to Purity
The purity of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride can be accurately determined by iodometric titration. This method is based on the oxidation of the hydrazine moiety by a standard solution of potassium iodate (KIO₃) in a strong hydrochloric acid medium.
The Chemistry Behind the Titration
The reaction proceeds in a well-defined stoichiometric manner, where the hydrazine derivative is oxidized to nitrogen gas, and the iodate is reduced. The overall reaction in a strong HCl solution can be represented as:
N₂H₄ + IO₃⁻ + 2H⁺ + Cl⁻ → ICl + N₂ + 3H₂O [1][2]
The endpoint of the titration can be detected either visually, using an immiscible organic solvent like chloroform or carbon tetrachloride which turns colorless at the endpoint, or more precisely, by potentiometric titration.[3][4][5]
Experimental Protocol: Iodometric Titration of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride
This protocol is adapted from established methods for hydrazine salt analysis.[1][2][3][5]
Reagents and Equipment:
-
(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride sample
-
Standardized 0.1 M Potassium Iodate (KIO₃) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform or Carbon Tetrachloride (for visual endpoint detection)
-
Distilled or deionized water
-
Burette, pipette, conical flask (iodine flask recommended)
-
Analytical balance
-
Magnetic stirrer (optional, but recommended)
-
Potentiometer with a platinum-calomel electrode pair (for potentiometric titration)
Procedure:
-
Sample Preparation: Accurately weigh approximately 185 mg of the (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride sample into a 250 mL iodine flask.
-
Dissolution: Add 30 mL of distilled water to dissolve the sample.
-
Acidification: Carefully add 30 mL of concentrated hydrochloric acid.
-
Indicator (for visual titration): Add 5 mL of chloroform or carbon tetrachloride to the flask. The organic layer will serve as the indicator.
-
Titration: Titrate the sample solution with the standardized 0.1 M KIO₃ solution. The flask should be stoppered and shaken vigorously after each addition of the titrant. Initially, the chloroform layer will turn violet due to the liberation of iodine. Continue the titration until the violet color in the chloroform layer completely disappears.
-
Endpoint Determination: The endpoint is reached when the chloroform layer becomes colorless and remains so for at least one minute.
-
Potentiometric Endpoint (Alternative): If using a potentiometer, immerse the electrodes in the sample solution and monitor the potential difference as the KIO₃ solution is added. The endpoint is determined by the point of maximum inflection on the titration curve.
-
Calculation: The purity of the sample is calculated using the following formula:
Purity (%) = (V × M × F × 100) / W
Where:
-
V = Volume of KIO₃ solution consumed in mL
-
M = Molarity of the KIO₃ solution
-
F = Molar mass of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride (184.67 g/mol )
-
W = Weight of the sample in mg
-
Comparative Analysis: Titration vs. Alternative Methods
While titration is a robust method for assaying the bulk material, a comprehensive purity assessment often necessitates the use of complementary techniques that can provide information on specific impurities.
dot
Caption: Workflow for the comprehensive purity assessment of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that can resolve the main compound from its impurities. For a compound like (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride, a reversed-phase HPLC method would be suitable.
Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is typically used for detection.
Experimental Outline: RP-HPLC Method
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography (GC)
GC is particularly useful for the analysis of volatile impurities and residual solvents. Due to the relatively low volatility of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride, derivatization might be necessary to improve its thermal stability and volatility for GC analysis.
Spectroscopic Methods (NMR, IR)
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural elucidation and confirmation of the compound's identity. While not typically used for quantitative purity assessment in the same way as titration or HPLC, they can identify structural impurities that may not be easily detected by other methods.
Data Comparison: Titration vs. HPLC
The following table presents a hypothetical but realistic comparison of results that could be obtained from the purity analysis of three different batches of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride using both iodometric titration and HPLC.
| Parameter | Iodometric Titration | HPLC (Area %) | Commentary |
| Batch A | 99.6% | 99.5% | Good correlation between the two methods, indicating a high purity sample with minimal impurities. |
| Batch B | 98.5% | 98.4% (Main Peak)Impurity 1: 1.2%Impurity 2: 0.4% | Both methods show a lower purity. HPLC provides the additional crucial information on the number and relative amounts of impurities. |
| Batch C | 99.7% | 99.6% | Consistent results confirming high purity. |
Head-to-Head Comparison of Analytical Techniques
| Feature | Iodometric Titration | HPLC | GC | Spectroscopy (NMR, IR) |
| Principle | Stoichiometric Reaction | Chromatographic Separation | Chromatographic Separation | Molecular Structure |
| Primary Use | Assay of bulk material | Purity and impurity profiling | Residual solvents, volatile impurities | Structural confirmation |
| Accuracy | High | High | High | Not for quantitative assay |
| Precision | Excellent | Very Good | Very Good | N/A |
| Specificity | Moderate (reacts with other reducing agents) | High | High | High |
| Speed | Fast | Moderate to Slow | Moderate | Fast |
| Cost | Low | High | High | High |
| Complexity | Low | High | High | Moderate to High |
Conclusion and Recommendations
The choice of analytical method for assessing the purity of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride depends on the specific requirements of the analysis.
-
For routine quality control and assay of the bulk drug substance, iodometric titration is a highly accurate, precise, and cost-effective method. Its straightforward procedure and reliance on fundamental chemical principles make it a reliable choice. Potentiometric detection is recommended for improved accuracy and to eliminate the subjective nature of visual endpoint determination.
-
For impurity profiling, method development, and validation, HPLC is the method of choice. Its ability to separate and quantify individual impurities is unmatched by titration.
-
A comprehensive quality assessment should ideally employ a combination of these techniques. Titration provides a robust assay of the main component, while HPLC and GC offer a detailed picture of the impurity profile and residual solvents. NMR and IR should be used to confirm the structural integrity of the material.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can establish a robust analytical strategy to ensure the quality and consistency of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride, ultimately contributing to the development of safe and effective medicines.
References
-
Jamieson, G. S. (1912). A Volumetric Method for the Determination of Hydrazine. American Journal of Science, s4-33(197), 352-353. Available at: [Link]
-
METTLER TOLEDO. (1993). Determination of hydrazine in water samples. M289. Available at: [Link]
-
McBride, W. R., Henry, R. A., & Skolnik, S. (1953). Potentiometric Titration of Organic Derivatives of Hydrazine with Potassium Iodate. Analytical Chemistry, 25(7), 1042-1046. Available at: [Link]
-
UKAEA. (1962). ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS. OSTI.GOV. Available at: [Link]
-
Scribd. (n.d.). Purity of Hydrazine Hydrate. Retrieved from [Link]
-
Mellon, M. G., & Morris, V. N. (1924). POTENTIOMETRIC TITRATIONS WITH HYDRAZINE SULFATE. Proceedings of the Indiana Academy of Science, 33, 155-158. Available at: [Link]
-
Matmour, D., et al. (2023). Comparison of HPLC Method and Potentiometric Titration Technique for the Content Determination of Metronidazole API. RHAZES: Green and Applied Chemistry, 17, 21-31. Available at: [Link]
-
Anerao, A., et al. (2015). DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), 1944-1955. Available at: [Link]
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride
Understanding the Risks: The Nature of Hydrazine Derivatives
Hydrazine and its derivatives are classified as hazardous materials due to their high reactivity and toxicity.[1] They are known to be corrosive, toxic if swallowed, in contact with skin, or inhaled, and may cause cancer.[2] Therefore, it is crucial to handle (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride with the utmost care, assuming it possesses similar hazardous properties.
Key Hazards Associated with Hydrazine Compounds:
-
Toxicity: Hydrazine derivatives can be toxic through oral, dermal, and inhalation routes of exposure.[2]
-
Corrosivity: These compounds can cause severe skin burns and eye damage.[3]
-
Sensitization: May cause an allergic skin reaction.
-
Carcinogenicity: Many hydrazine compounds are suspected or confirmed carcinogens.[2]
-
Environmental Hazard: They are often very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Transferring (Solid) | Chemical-resistant gloves (Butyl rubber or Nitrile), Chemical splash goggles, Face shield, Lab coat, Closed-toe shoes |
| Dissolving and Solution Preparation | Chemical-resistant gloves (Butyl rubber or Nitrile), Chemical splash goggles, Face shield, Lab coat, Closed-toe shoes |
| Reaction Setup and Monitoring | Chemical-resistant gloves (Butyl rubber or Nitrile), Chemical splash goggles, Lab coat, Closed-toe shoes |
| Work-up and Purification | Chemical-resistant gloves (Butyl rubber or Nitrile), Chemical splash goggles, Lab coat, Closed-toe shoes |
| Waste Disposal | Chemical-resistant gloves (Butyl rubber or Nitrile), Chemical splash goggles, Lab coat, Closed-toe shoes |
Causality of PPE Choices:
-
Gloves: Butyl rubber is often the material of choice for handling hydrazine, with nitrile rubber being a suitable alternative.[4] Always inspect gloves for any signs of degradation or perforation before use.[5]
-
Eye and Face Protection: The corrosive nature of hydrazine compounds necessitates the use of chemical splash goggles.[3][6] A face shield should be worn in situations with a high potential for splashing.[6]
-
Lab Coat: A lab coat provides a critical barrier to protect your skin and personal clothing from accidental splashes.[6]
-
Respiratory Protection: All handling of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[6] Cartridge respirators are not suitable for hydrazine.[1] In the event of a significant spill or when engineering controls are not feasible, a self-contained breathing apparatus (SCBA) is required.[1][7]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is essential for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Fume Hood is Mandatory: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height.[6]
-
Gather all Materials: Assemble all necessary equipment, including the chemical container, spatulas, weigh paper or boat, and a tared, sealable container for the weighed solid.
-
Don PPE: Put on all required PPE as outlined in the table above.[6]
-
Careful Transfer: Slowly open the container of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride. Use a clean spatula to carefully transfer the desired amount to the weigh paper or boat. Avoid generating dust.
-
Seal and Clean: Immediately and securely close the primary container. Carefully transfer the weighed solid to your reaction vessel or a labeled, sealed container. Clean any residual solid from the spatula and weighing area with a damp cloth, ensuring the cloth is disposed of as hazardous waste.
-
Hand Washing: After removing gloves, wash your hands thoroughly with soap and water.[6]
Solution Preparation
-
In the Fume Hood: All solution preparations must be performed in a chemical fume hood.[6]
-
Controlled Addition: Add the weighed (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride to the solvent in a controlled manner to avoid splashing.
-
Mixing: Use magnetic or mechanical stirring to dissolve the solid. Ensure the container is loosely capped or has a vent to prevent pressure buildup, especially if any reaction with the solvent is possible.
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride and contaminated materials is a critical component of laboratory safety and environmental responsibility.[1][4]
Waste Segregation and Labeling
-
Dedicated Waste Container: Designate a specific, clearly labeled, and sealed container for all waste containing (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride. The label should include "Hazardous Waste," the chemical name, and the associated hazards (e.g., Toxic, Corrosive, Carcinogen).[6]
-
Solid Waste: All contaminated solid waste, including gloves, weigh paper, and disposable labware, must be placed in the designated solid hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, labeled liquid hazardous waste container.
Decontamination and Disposal Procedures
-
Neutralization: For small spills or residual amounts in containers, a dilute solution of an oxidizing agent like sodium hypochlorite (bleach) can be used for neutralization.[4] This reaction should be performed in a fume hood with appropriate PPE. The reaction between sodium hypochlorite and hydrazine produces nitrogen, water, and sodium chloride.[4]
-
Professional Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][4][6] Never dispose of hydrazine compounds down the drain.[4]
Emergency Procedures: Be Prepared for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.[2][6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.[2][6]
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[2] Seek immediate medical attention.[2][6]
-
Spill: Do not attempt to clean up a large spill of hydrazine.[6] Evacuate the area and contact your institution's EHS or emergency response team.[6] For small spills, if you are trained and have the appropriate spill kit, you may neutralize and absorb the material according to your institution's specific procedures.
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride.
Caption: PPE selection workflow for handling hydrazine derivatives.
References
- Safety and Handling of Hydrazine. (n.d.). DTIC.
- Performance Chemicals Hydrazine. (n.d.). Arxada.
- SAFETY DATA SHEET - Hydrazine hydrate. (2025, November 11). Sigma-Aldrich.
- Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico - Environmental Health & Safety.
- Hydrazine - Incident management. (2025, February 11). GOV.UK.
- SAFETY DATA SHEET. (2024, March 4). Sigma-Aldrich.
- Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration (OSHA).
- Chemicals - safe use and handling. (2025, August 28). Health and Safety Executive (HSE).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders. (2022). Chemical Emergency Medical Guidelines.
- SAFETY DATA SHEET - Hydrazine Dihydrochloride (Certified). (2014, September 3). Fisher Scientific.
- Material Safety Data Sheet - Hydrazine dihydrochloride, 99%. (n.d.). Cole-Parmer.
- Chemical Safety Guide, 5th Ed. (n.d.). ORS.
- Chemical Handling and Storage. (n.d.). Iowa State University - Environmental Health and Safety.
- Safety Data Sheet - Hydrazine Hydrate-d6. (2015). C/D/N Isotopes.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
